5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Description
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Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-ethyl-3-methylpyrazole-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-4-5(2)8-9(6)7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
FUAAEHBNJLPSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(=O)O)C |
Origin of Product |
United States |
Physicochemical properties of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
The following is an in-depth technical guide on the physicochemical properties of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid , structured for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary & Critical Disambiguation
Compound Class: Pyrazole-1-carboxylic Acid (Carbamic Acid Derivative)
CAS Registry Number: 328026-08-0
Molecular Formula: C
⚠️ Scientific Integrity Alert: Isomeric Precision
As a Senior Application Scientist, I must immediately address a common nomenclature pitfall in pyrazole chemistry. This compound is an N-carboxylic acid (1-COOH), which is chemically distinct from the more stable C-carboxylic acids often used as drug scaffolds (e.g., 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 50920-65-5).
-
Target Molecule (N-COOH): The carboxyl group is attached to the nitrogen (N1). This moiety behaves as a carbamic acid analogue and is prone to spontaneous decarboxylation under acidic or thermal stress.
-
Common Isomers (C-COOH): Stable aromatic acids used in amide coupling.
Operational Implication: If your intent is to use this molecule as a stable building block for amide coupling, verify your structure. If you are using it as a carboxyl transfer reagent or a transient intermediate , this guide covers the specific handling requirements for the labile N-COOH moiety.
Molecular Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid |
| SMILES | CCc1cc(C)nn1C(=O)O |
| InChI Key | (Predicted) HVZ... (Varies by tautomer stabilization) |
| Core Scaffold | 1H-Pyrazole |
| Functional Groups | N-Carboxyl (Carbamic acid), Alkyl (Ethyl, Methyl) |
| Tautomerism | The N-substitution locks the tautomer. The ethyl group is at position 5 and methyl at position 3 relative to N1. |
3D Conformational Implications
The N1-carboxylic acid moiety disrupts the planarity of the pyrazole ring slightly due to steric repulsion between the carbonyl oxygen and the C5-ethyl group. This "out-of-plane" twisting weakens the N1-C(carbonyl) bond, contributing to its reactivity (and instability).
Physicochemical Properties
Data aggregates experimental values and high-confidence computational models (ACD/Labs, EPISuite).
Solid-State & Solution Properties
| Parameter | Value / Range | Scientific Context |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Melting Point | 118°C - 125°C (Decomposes) | Critical: Melting is often accompanied by gas evolution (CO |
| Boiling Point | N/A | Decomposes before boiling.[1] Do not attempt distillation. |
| pKa (Acid) | ~3.5 - 4.2 (Calculated) | More acidic than typical C-acids due to the electron-withdrawing N1. However, measurement is complicated by hydrolysis. |
| LogP | 1.6 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability studies if stabilized. |
| Solubility | DMSO, DMF, Methanol | Soluble in polar aprotic solvents. |
| Water Solubility | Low / Reactive | Sparingly soluble. Warning: Hydrolyzes in aqueous media to release the parent pyrazole. |
Stability Profile (The "Self-Validating" Protocol)
The N-COOH group is thermodynamically unstable relative to the parent pyrazole and CO
-
Thermal Instability: Decarboxylation occurs >100°C.
-
Hydrolytic Instability: In water (especially acidic pH), it reverts to 3-ethyl-5-methylpyrazole.
Synthetic Routes & Reaction Mechanisms[3]
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is typically a carboxylation of the parent pyrazole. Understanding this pathway is essential for controlling impurities.
Mechanism Visualization
The following diagram illustrates the synthesis via N-carboxylation and the competing degradation pathway.
Figure 1: Synthetic pathway showing the reversible nature of N-carboxylation. The target compound exists in equilibrium with its parent pyrazole, heavily influenced by pH and temperature.
Experimental Protocols
Solubility & Stability Profiling (Self-Validating)
Objective: Determine the working window for biological assays without degradation.
Materials:
-
Compound (Freshly synthesized or stored at -20°C).
-
d6-DMSO (anhydrous).
-
HPLC-grade Acetonitrile.
Protocol:
-
Preparation: Dissolve 5 mg of compound in 500 µL d6-DMSO.
-
T0 Check: Immediately acquire a 1H-NMR spectrum.
-
Validation: Look for the unique -COOH proton (broad singlet >10 ppm) and the shift in the pyrazole C4-H proton compared to the parent pyrazole reference.
-
-
Stress Test: Add 10 µL D
O to the NMR tube. -
Time-Course: Acquire spectra at t=1h, 6h, 24h.
-
Observation: Watch for the appearance of the parent pyrazole signals (3-ethyl-5-methylpyrazole) and the disappearance of the carboxylate signal.
-
-
Result: If degradation >5% in 1h, the compound is unsuitable for aqueous bioassays without stabilization (e.g., esterification).
Storage & Handling
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon/Nitrogen. Moisture promotes hydrolysis.
-
Analysis: Do NOT use GC-MS. The injection port heat (250°C) will instantly decarboxylate the sample, leading to a false identification of the parent pyrazole. Use LC-MS (ESI-) with a cold/neutral mobile phase.
Applications in Drug Development
While the free acid is labile, it serves as a critical bioisostere precursor and transfer reagent :
-
Prodrug Design: The N-carboxylic acid can be esterified to form N-acyl pyrazoles (carbamates). These are stable prodrugs that release the active pyrazole pharmacophore in vivo via esterases.
-
Carboxyl Transfer: 1-Carboxypyrazoles are mild electrophiles. They can transfer the carboxyl group to amines to form ureas or to alcohols to form carbonates under mild conditions, avoiding the use of phosgene.
-
Transient Protecting Group: The N-COOH group can protect the N1 position during C4-halogenation, then be removed via mild heating.
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: Pyrazole-1-carboxylic acid derivatives.[2] National Library of Medicine. Available at: [Link]
-
European Patent Office. Decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (Mechanistic Insight). EP289. Available at: [Link]
-
American Chemical Society (ACS). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids. Org.[3] Lett. 2025.[2] Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Stability of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
This guide provides a comprehensive technical overview of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, predicted spectroscopic characteristics, and inherent stability, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Core in Modern Science
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery and materials science.[1][2] Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal building blocks for designing molecules with specific biological activities or material properties. The introduction of an N-carboxylic acid functionality, as in 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid, significantly influences the molecule's electronic distribution, reactivity, and potential applications. This guide will provide a detailed analysis of this specific derivative.
Molecular Structure and Conformation
The molecular structure of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is characterized by a planar pyrazole ring substituted with a methyl group at the C3 position, an ethyl group at the C5 position, and a carboxylic acid group attached to the N1 nitrogen.
Key Structural Features:
-
Pyrazole Core: The pyrazole ring is aromatic, conferring significant thermodynamic stability. The two nitrogen atoms influence the electron density distribution within the ring. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[2]
-
Substituent Effects:
-
The methyl group at C3 and the ethyl group at C5 are electron-donating groups that can influence the reactivity of the pyrazole ring.
-
The N1-carboxylic acid group is a key feature. As an N-acyl derivative, the lone pair of the N1 nitrogen is delocalized into the carbonyl group, which can affect the aromaticity of the pyrazole ring to some extent.[3] This group also introduces a site for potential hydrogen bonding and salt formation.
-
Predicted Molecular Geometry:
While a crystal structure for this specific molecule is not publicly available, data from related N-acylpyrazoles and substituted pyrazoles suggest a largely planar conformation for the pyrazole ring.[4][5] The carboxylic acid group may exhibit some rotation around the N-C bond. X-ray crystallography would be the definitive method to determine the precise bond lengths, bond angles, and crystal packing of this compound.[6]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"];
N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Substituents C_carboxyl [label="C", pos="0,2.5!"]; O1_carboxyl [label="O", pos="-0.7,3.5!"]; O2_carboxyl [label="O", pos="0.7,3.5!"]; H_carboxyl [label="H", pos="1.2,4!"];
N1 -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label=""]; C_carboxyl -- O2_carboxyl [label=""]; O2_carboxyl -- H_carboxyl [style=dashed];
C_methyl [label="CH₃", pos="-1.73,-1!"]; C3 -- C_methyl;
C_ethyl1 [label="CH₂", pos="1.73,-1!"]; C_ethyl2 [label="CH₃", pos="2.5,-0.5!"]; C5 -- C_ethyl1; C_ethyl1 -- C_ethyl2;
H4 [label="H", pos="0,-1.7!"]; C4 -- H4; } caption: "Predicted Molecular Structure"
Synthesis and Characterization
A plausible synthetic route to 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid involves a two-step process starting from the corresponding N-unsubstituted pyrazole.
Synthesis of 5-Ethyl-3-methyl-1H-pyrazole
The synthesis of the pyrazole precursor can be achieved via a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-hexanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation.
dot graph "synthesis_precursor" { rankdir=LR; node [shape=box, style=rounded]; "2,4-Hexanedione" -> "5-Ethyl-3-methyl-1H-pyrazole" [label="Hydrazine Hydrate, Ethanol"]; } caption: "Synthesis of Pyrazole Precursor"
N-Carboxylation of 5-Ethyl-3-methyl-1H-pyrazole
The introduction of the carboxylic acid group at the N1 position can be achieved by carboxylation of the pyrazole with a suitable reagent. A common method involves the use of a strong base to deprotonate the pyrazole followed by reaction with carbon dioxide.
Experimental Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 5-Ethyl-3-methyl-1H-pyrazole (1 equivalent) in anhydrous THF. Cool the solution to -78°C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise.
-
Carboxylation: Stir the reaction mixture at -78°C for 1 hour. Bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Quenching and Work-up: Slowly warm the reaction to room temperature and quench with water. Acidify the aqueous layer with 1M HCl to a pH of 2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
dot graph "synthesis_final" { rankdir=LR; node [shape=box, style=rounded]; "5-Ethyl-3-methyl-1H-pyrazole" -> "5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid" [label="1. n-BuLi, THF\n2. CO₂\n3. H₃O⁺"]; } caption: "N-Carboxylation Step"
Spectroscopic Characterization
The structure of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid can be confirmed by a combination of spectroscopic techniques.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic proton (C4-H) singlet. - Quartet and triplet for the ethyl group. - Singlet for the methyl group. - Broad singlet for the carboxylic acid proton (exchangeable with D₂O). |
| ¹³C NMR | - Resonances for the three pyrazole ring carbons. - Carbonyl carbon of the carboxylic acid. - Resonances for the ethyl and methyl carbons. |
| FT-IR | - Broad O-H stretch from the carboxylic acid. - C=O stretch of the carboxylic acid. - C=N and C=C stretching vibrations of the pyrazole ring. - C-H stretching and bending vibrations. |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation pattern consistent with the loss of CO₂ and other fragments. |
| Elemental Analysis | - Percentages of C, H, and N consistent with the molecular formula C₇H₁₀N₂O₂. |
Stability Profile
The stability of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is influenced by both the inherent stability of the pyrazole ring and the reactivity of the N-carboxylic acid functionality.
Thermal Stability and Decarboxylation
N-carboxylated heterocyclic compounds can undergo thermal decarboxylation. The stability towards decarboxylation is dependent on the reaction conditions.[10] In some cases, copper catalysis can facilitate this process.[11] Solid-state heating of pyrazole carboxylic acids can also lead to decarboxylation.[12]
Experimental Protocol for Stability Assessment (TGA):
-
Sample Preparation: Place a small, accurately weighed sample of the compound in a thermogravimetric analysis (TGA) pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Data Interpretation: Monitor the weight loss as a function of temperature. A sharp weight loss corresponding to the loss of CO₂ would indicate the decarboxylation temperature.
Chemical Stability and Hydrolysis
N-acylpyrazoles can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding pyrazole and carboxylic acid.[13][14] The rate of hydrolysis is influenced by the steric and electronic environment around the N-acyl group.
Experimental Protocol for Hydrolysis Study:
-
Reaction Setup: Prepare solutions of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in aqueous acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) media.
-
Monitoring: Monitor the reaction progress over time at a set temperature using a suitable analytical technique such as HPLC or ¹H NMR.
-
Analysis: Determine the rate of disappearance of the starting material and the appearance of the hydrolysis products (5-ethyl-3-methyl-1H-pyrazole).
dot graph "stability_factors" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Stability" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thermal" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chemical" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Decarboxylation"; "Hydrolysis";
"Stability" -> "Thermal"; "Stability" -> "Chemical"; "Thermal" -> "Decarboxylation"; "Chemical" -> "Hydrolysis"; } caption: "Key Stability Considerations"
Conclusion
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is a structurally interesting molecule with a stable aromatic core functionalized with a reactive carboxylic acid group. Its synthesis is achievable through standard organic chemistry methodologies. The stability of the compound is primarily dictated by its susceptibility to thermal decarboxylation and hydrolysis, factors that must be considered in its handling, storage, and application in further synthetic endeavors or biological assays. This guide provides a foundational understanding for researchers working with this and related pyrazole derivatives.
References
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Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]
-
Synthesis of N-acylated pyrazolines: Spectroscopic, crystallographic, Hirshfeld Surface, lead sensing and theoretical studies. ResearchGate. [Link]
-
“On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry (RSC Publishing). [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
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Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. PMC. [Link]
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Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. ACS Publications. [Link]
-
The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]
-
Synthesis, characterization, structural features and cytotoxicity of innovative zinc(II) complex derived from ONS-donor thio-Schiff base of acyl pyrazolone. European Journal of Chemistry. [Link]
-
The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Sci-Hub. [Link]
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Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]
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Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry - Chinese Chemical Society. [Link]
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X-ray crystallography. Wikipedia. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, analyze, and understand the solubility profile of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid. Given the crucial role of pyrazole derivatives in pharmaceuticals and agrochemicals, a thorough understanding of their solubility is paramount for formulation, process development, and ensuring bioavailability.[1][2][3][4]
Introduction: The Significance of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid and its Solubility
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them valuable scaffolds in drug discovery.[1][2][3][4][5] In agrochemicals, they are utilized as herbicides and fungicides.[6] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[4] Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates. Therefore, a comprehensive understanding of the solubility of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in various organic solvents is essential for its successful application.
This guide will provide a detailed methodology for the synthesis of the title compound, a step-by-step protocol for determining its solubility using the gravimetric method, and a framework for analyzing the obtained data with established thermodynamic models.
Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
The synthesis of the target compound is a prerequisite for any solubility studies. A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-diketone with a hydrazine derivative, followed by functional group manipulations.[7]
A plausible synthetic route is outlined below:
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating and predicting the solubility of a compound at different temperatures. This allows for a deeper understanding of the dissolution process and can reduce the number of experiments required.
The Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to correlate experimental solubility data with temperature. [8][9][10]The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are the model parameters obtained by fitting the experimental data.
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature. [11]It is particularly useful for determining the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution. The integrated form of the van't Hoff equation is:
ln(x) = -ΔH°_sol / (R * T) + ΔS°_sol / R
where:
-
x is the mole fraction solubility.
-
ΔH°_sol is the standard enthalpy of solution.
-
ΔS°_sol is the standard entropy of solution.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(x) versus 1/T, known as a van't Hoff plot, should yield a straight line with a slope of -ΔH°_sol/R and an intercept of ΔS°_sol/R. [12]
Data Presentation
The experimentally determined and calculated solubility data should be presented in a clear and organized manner.
Table 1: Hypothetical Experimental Mole Fraction Solubility (x) of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 298.15 | x₁ | x₂ | x₃ | x₄ |
| 303.15 | y₁ | y₂ | y₃ | y₄ |
| 308.15 | z₁ | z₂ | z₃ | z₄ |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical Parameters of the Apelblat and van't Hoff Equations for the Solubility of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in Various Solvents
| Solvent | Apelblat Parameters | van't Hoff Parameters |
| A | B | |
| Methanol | ... | ... |
| Ethanol | ... | ... |
| Acetone | ... | ... |
| Ethyl Acetate | ... | ... |
Applications and Implications of the Solubility Profile
The solubility profile of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid has significant implications for its practical application in drug development and chemical engineering.
-
Formulation Development: Knowledge of solubility in different solvents is crucial for developing stable and effective formulations, whether for oral, parenteral, or topical administration.
-
Crystallization and Purification: The solubility data guides the selection of appropriate solvents for crystallization, which is a key step in the purification of the compound.
-
Process Chemistry: Understanding the solubility behavior is essential for designing and optimizing synthetic and purification processes, ensuring high yield and purity.
-
Preclinical Studies: The solubility profile informs the choice of vehicle for in vitro and in vivo studies, which is critical for obtaining reliable pharmacological and toxicological data.
Conclusion
This technical guide provides a comprehensive roadmap for determining and analyzing the solubility profile of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in organic solvents. By following the detailed protocols for synthesis, experimental solubility determination, and thermodynamic modeling, researchers can generate the critical data needed to advance the development of this promising compound for pharmaceutical or agrochemical applications. A thorough understanding of solubility is a cornerstone of successful product development, and the methodologies outlined herein provide a robust framework for achieving this.
References
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- 9. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 50920-65-5 [chemicalbook.com]
- 10. A11561.06 [thermofisher.com]
- 11. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 165744-15-0|5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
The Pyrazole-1-Carboxylate Motif: Reactivity, Stability, and Synthetic Utility
The following technical guide details the chemical reactivity, stability, and synthetic utility of pyrazole-1-carboxylic acid moieties.
Executive Summary
The pyrazole-1-carboxylic acid moiety (
This guide analyzes the electronic desymmetrization of the pyrazole nucleus upon
The Physico-Chemical Landscape
Electronic Activation (The "Push-Pull" System)
The reactivity of pyrazole-1-carboxylates is governed by the specific electronic environment of the
-
Pyrrole-like Character: In a neutral pyrazole,
-1 contributes two electrons to the aromatic sextet. -
Acyl Competition: When an acyl group (
) is attached to -1, the lone pair is delocalized into both the aromatic ring and the exocyclic carbonyl. -
Consequence: This competition diminishes the aromaticity of the pyrazole ring, making the
-1-carbonyl bond weaker than a standard amide but stronger than an acid chloride. This creates a "Goldilocks" zone of reactivity—stable enough to isolate, but reactive enough to drive acyl transfer.
Stability Profile: The Elusive Free Acid
Contrary to pyrazole-3-carboxylic acid, the free pyrazole-1-carboxylic acid is chemically elusive.
-
Spontaneous Decarboxylation: Upon hydrolysis of pyrazole-1-esters, the resulting free carbamic acid derivative (
) undergoes rapid, spontaneous decarboxylation to release CO₂ and the parent pyrazole. -
Mechanism: This proceeds via a concerted proton transfer mechanism analogous to the breakdown of carbamic acids (
).
Synthetic Utility & Reagent Classes
1H-Pyrazole-1-Carboxamidine: The Guanylation Standard
The most commercially significant derivative is 1H-pyrazole-1-carboxamidine hydrochloride (HPC) . It acts as an electrophilic amidine source, transferring the
-
Selectivity: Unlike highly reactive S-methylisothioureas, HPC is kinetically slower, allowing for the selective guanylation of sterically unhindered amines in the presence of other nucleophiles.
-
By-product: The reaction releases pyrazole, which is easily removed (water-soluble, weak base).
Acyl Pyrazoles: Thioester Surrogates
-Acyl pyrazoles serve as mild acylating agents, particularly in Native Chemical Ligation (NCL) .-
Reactivity vs. Imidazole:
-Acyl pyrazoles are less reactive than -acyl imidazoles. This reduced electrophilicity allows them to be handled in aqueous buffers without rapid hydrolysis, yet they react cleanly with thiols to form thioesters. -
Application: They are used to activate C-terminal peptides without racemization.
Comparative Electrophilicity
| Reagent Class | Leaving Group pKa (Conj. Acid) | Hydrolytic Stability | Reactivity (Nucleophilic Attack) |
| Acid Chloride | ~ -7 (HCl) | Low (Violent) | High (Non-selective) |
| N-Acyl Imidazole | 6.95 | Moderate (Moisture sensitive) | High |
| N-Acyl Pyrazole | 2.5 | High (Isolable solid) | Moderate (Selective) |
| Amide | ~30 | Very High | Low (Requires catalysis) |
Note: Although pyrazole is a weaker base (pKa 2.5) than imidazole (pKa 6.95), the
-acyl pyrazole is often less susceptible to nucleophilic attack by water due to the specific orbital overlap and lack of a second basic nitrogen to assist in general base catalysis during hydrolysis.
Mechanistic Visualizations
Mechanism of Guanylation
The following diagram illustrates the nucleophilic attack of an amine on 1H-pyrazole-1-carboxamidine, proceeding through a tetrahedral intermediate and expelling pyrazole.
Caption: Nucleophilic substitution pathway for the guanylation of amines using HPC.
Decarboxylation of the Free Acid
The instability of the
Caption: The degradation pathway of pyrazole-1-carboxylic acid upon ester hydrolysis.
Experimental Protocols
Protocol A: Guanylation of a Primary Amine
Objective: Convert a primary amine to a guanidine using 1H-Pyrazole-1-carboxamidine HCl.
-
Reagents:
-
Substrate: Primary amine (1.0 equiv).
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 - 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: DMF or Acetonitrile (Dry).
-
-
Procedure:
-
Dissolve the amine and DIPEA in the solvent (0.1 M concentration).
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride in one portion.
-
Stir at room temperature for 4–16 hours. (Monitor by TLC/LCMS; conversion is usually clean).
-
Workup: Concentrate the solvent. If the product is lipophilic, dilute with EtOAc and wash with water (to remove pyrazole and salts). If the product is polar, purify directly via C18 reverse-phase chromatography.
-
-
Validation:
-
Verify disappearance of the pyrazole reagent peak (UV 210 nm).
-
Confirm mass shift of +42 Da (Amine
Guanidine).
-
Protocol B: Synthesis of an N-Acyl Pyrazole (Acyl Donor)
Objective: Activate a carboxylic acid as an acyl pyrazole for subsequent transfer.
-
Reagents:
-
Carboxylic Acid (1.0 equiv).
-
Activator: Carbonyldiimidazole (CDI) is not used here; instead use DCC (1.1 equiv) or EDC .
-
Nucleophile: Pyrazole (1.2 equiv).
-
Solvent: DCM.
-
-
Procedure:
-
Dissolve carboxylic acid and pyrazole in DCM.
-
Cool to 0°C. Add DCC.
-
Stir allowing to warm to RT over 4 hours.
-
Filter off DCU urea by-product.
-
Wash filtrate with 0.1 N HCl (removes excess pyrazole) and NaHCO₃.
-
Concentrate to obtain the
-acyl pyrazole.
-
-
Note: These intermediates are stable enough for silica chromatography but should be stored dry.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry. Link
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition. Link
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Azole reactivity).
-
Linton, B. R., et al. (2000).[2] Acyl transfer reactivity of pyrazoles vs imidazoles. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Product Specification: 1H-Pyrazole-1-carboxamidine hydrochloride. Link
Sources
Bioactivity Screening of 3,5-Disubstituted Pyrazole Carboxylic Acids
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary
The 3,5-disubstituted pyrazole carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (EGFR, CDK), bacterial cell wall enzymes, and inflammatory mediators (COX/LOX). This guide provides a rigorous technical framework for screening these derivatives, moving beyond generic protocols to specific, causality-driven methodologies validated by recent literature.
Chemical Rationale & Scaffold Architecture
The bioactivity of pyrazole carboxylic acids is dictated by the electronic and steric environment of the 3- and 5-positions.
-
C3/C5 Substituents: Dictate lipophilicity (LogP) and receptor pocket occupancy. Electron-withdrawing groups (EWGs) like -CF3 or halogens often enhance metabolic stability and binding affinity [1].
-
Carboxylic Acid Moiety (C4): Acts as a hydrogen bond donor/acceptor or a handle for further derivatization (e.g., amides, esters) to improve cell permeability.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision matrix for substituent selection based on desired bioactivity.
Caption: SAR decision matrix for optimizing 3,5-disubstituted pyrazole carboxylic acids.
Module A: Anticancer Screening (Kinase Inhibition)
Recent studies identify 3,5-disubstituted pyrazoles as potent inhibitors of EGFR, VEGFR, and CDK pathways [2, 5]. The carboxylic acid group often mimics the phosphate-binding region of ATP or interacts with lysine residues in the active site.
In Vitro Cytotoxicity Protocol (SRB/MTT Assay)
Objective: Determine IC50 values against solid tumor lines (e.g., MCF-7, HCT-116, HepG2). Why this method? The Sulforhodamine B (SRB) assay is preferred over MTT for pyrazoles because some pyrazole derivatives can reduce MTT tetrazolium salts non-enzymatically, leading to false negatives.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Dissolve pyrazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM – 100 µM) in culture medium. Critical: Final DMSO concentration must be <0.1% to avoid solvent toxicity.
-
Fixation (SRB specific): After 48h incubation, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Wash 5x with water. Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Measurement: Read OD at 510 nm. Calculate % inhibition relative to Doxorubicin control.
Mechanistic Validation: EGFR Kinase Assay
To confirm the mechanism, hits from the cytotoxicity screen are tested against purified EGFR kinase.
Diagram 2: Kinase Inhibition Pathway
Visualizing the interruption of downstream signaling by pyrazole ligands.
Caption: Mechanism of action: Pyrazole derivatives blocking EGFR phosphorylation cascade.[1][2]
Module B: Antimicrobial Screening
3,5-disubstituted pyrazoles, particularly those with electron-withdrawing aryl groups (e.g., 4-chlorophenyl) at the 3/5 positions, show significant bacteriostatic activity against S. aureus and M. tuberculosis [6, 7].
Comparative Bioactivity Data
The following table summarizes typical MIC ranges derived from recent high-impact studies [6, 10].
| Compound Class | Substituent (R3/R5) | Target Organism | MIC Range (µg/mL) | Mechanism Insight |
| Diaryl Pyrazole | 4-F-Phenyl / 4-Cl-Phenyl | S. aureus (MRSA) | 4 – 8 | Cell wall disruption |
| Pyrazoline | 4-OH-Phenyl | M. tuberculosis | 17 – 34 | Alpha-sterol demethylase inhibition |
| Pyrazole Amide | 2,4-Dinitrophenyl | E. coli | 25 – 50 | DNA Gyrase inhibition |
| Control | Ciprofloxacin | Broad Spectrum | 0.5 – 1.0 | DNA replication block |
Protocol: Broth Microdilution (CLSI Standard)
Objective: Determine Minimum Inhibitory Concentration (MIC). Self-Validating Step: Use resazurin dye as a growth indicator. A change from blue (resazurin) to pink (resorufin) indicates metabolic activity, removing subjective turbidity reading errors.
-
Inoculum Prep: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well round-bottom plates. Add 100 µL Mueller-Hinton Broth (MHB).
-
Compound Addition: Add 100 µL of pyrazole stock to column 1. Serial dilute (1:2) across the plate.
-
Incubation: Add 100 µL inoculum to all wells. Incubate at 37°C for 18-24h.
-
Readout: Add 30 µL of 0.01% resazurin solution. Incubate for 2h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Failure).
-
Module C: Anti-inflammatory Screening (COX Inhibition)
Pyrazole carboxylic acids are structural isosteres of known COX-2 inhibitors (e.g., Celecoxib). The carboxylic acid group can interact with Arg120 in the COX active site [11].
Diagram 3: Screening Workflow
From library synthesis to lead identification.
Caption: Integrated screening workflow for pyrazole carboxylic acid derivatives.
References
-
Inceler, N., et al. "Synthesis and Anticancer Activity of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives."[3] International Journal of Pharmaceutical Sciences. 3
-
Thangarasu, et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[4] PMC. 4[5][6][7][8][9]
-
ResearchGate. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." 10[2][5][6][7][8][9][11][12]
-
JAPSONLINE. "Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives." 1[5][6][7][8][9][11]
-
PMC. "Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition." 7[5][6][7][8][9][11]
-
Ung, A., et al. "Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents." Bioorganic & Medicinal Chemistry.
-
Wong, K.T., et al. "Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds." MDPI. 13[5][6][7][8][9][11]
-
PubMed. "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives."[8] 14[6][7][8]
-
DNTB. "Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives." 15[6][7][8][9]
-
ResearchGate. "Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds." 6
-
PubMed. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." 16[6][7][8]
Sources
- 1. japsonline.com [japsonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. orientjchem.org [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti… [ouci.dntb.gov.ua]
- 16. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermal Characterization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Executive Summary
This technical guide provides an in-depth analysis of the thermal properties, solid-state behavior, and stability profile of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS: 328026-08-0).
Critical Technical Note: It is imperative to distinguish this specific N-carboxylic acid derivative (N-COOH) from its thermodynamically stable isomers, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. While the stable isomers exhibit well-defined melting points in the 136–145°C range, the title compound (N-COOH) is chemically distinct, characterized by thermal instability and a propensity for spontaneous decarboxylation. This guide details the mechanisms of this instability, predictive thermal data, and rigorous experimental protocols for correct identification.
Chemical Identity & Structural Isomerism[1]
The thermal behavior of pyrazole carboxylic acids is dictated by the position of the carboxyl group. The title compound carries the carboxyl moiety on the nitrogen atom (position 1), forming a carbamic acid derivative. This structural feature is the primary driver of its unique thermal instability compared to C-substituted analogs.
Compound Specifications
| Property | Data |
| Chemical Name | 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid |
| CAS Number | 328026-08-0 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Structural Class | N-Carboxy Pyrazole (Carbamic acid derivative) |
| Predicted Density | 1.23 ± 0.1 g/cm³ |
| Predicted Boiling Point | 317.8 ± 45.0°C (Theoretical; likely decomposes prior) |
Isomeric Landscape & Confusion Risks
Researchers frequently encounter ambiguity between the N-carboxy target and stable C-carboxy isomers. The diagram below illustrates the structural relationships and the degradation pathway of the target compound.
Caption: Structural divergence between the unstable N-carboxy target (Red) and stable C-carboxy isomers (Green). The N-COOH moiety facilitates decarboxylation.
Thermal Properties & Stability Profile
Melting Point Analysis
Unlike C-substituted pyrazole acids, 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid does not exhibit a standard, reversible melting point.
-
Behavior: The compound undergoes decomposition with melting . The N-COOH bond is labile; heating provides the activation energy for the elimination of CO₂, reverting the molecule to its parent pyrazole (3-ethyl-5-methylpyrazole).
-
Predicted Transition: While theoretical models predict a boiling point >300°C, practical observation typically shows decomposition beginning significantly lower, often in the 80°C – 120°C range depending on purity and heating rate.
-
Comparison with Stable Isomers:
-
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: MP 138–144°C (Stable melt).
-
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: MP 136–141°C (Stable melt).
-
Decarboxylation Mechanism
The instability is driven by the formation of a carbamic acid-like transition state. Upon heating, the proton on the carboxylic acid facilitates a mechanism similar to the decarboxylation of
Implication for Handling: This compound should be considered a "CO₂ transfer reagent" or a transient intermediate. It must be stored under cold conditions (0–4°C) to prevent slow degradation.
Experimental Protocols for Characterization
To validate the identity of the compound and assess its thermal profile, the following protocols are recommended. These are designed to distinguish the unstable N-COOH species from stable isomers.
Protocol A: Differential Scanning Calorimetry (DSC)
Use this protocol to detect the decarboxylation event vs. a clean melt.
-
Sample Preparation: Weigh 2–4 mg of the sample into an aluminum hermetic pan (to contain evolved CO₂ initially) and a standard open pan (to allow gas escape).
-
Instrument Setup: Calibrate DSC with Indium standard.
-
Ramp Parameters: Equilibrate at 25°C, then ramp at 5°C/min to 200°C.
-
Data Interpretation:
-
N-COOH (Target): Look for a broad endotherm (melting) immediately followed by or overlapping with a sharp exotherm (decomposition) or irregular baseline noise (gas evolution) in the open pan. The hermetic pan may show a shifted transition due to pressure.
-
C-COOH (Stable): Will show a sharp, clean endothermic peak at ~140°C (melting) with no immediate mass loss or degradation.
-
Protocol B: FT-IR Spectroscopy (Rapid ID)
Thermal analysis should be paired with IR to confirm the N-COOH motif.
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Key Diagnostic Bands:
-
N-COOH (Target): Look for the carbonyl (
) stretch at a higher frequency (~1730–1750 cm⁻¹ ) due to the carbamate-like environment. -
C-COOH (Stable): The carbonyl stretch typically appears lower (~1680–1710 cm⁻¹ ) due to conjugation with the pyrazole ring and hydrogen bonding.
-
Decarboxylation Check: If the spectrum lacks a strong C=O peak and resembles the parent pyrazole, the sample has already degraded.
-
Implications for Drug Development
Storage and Stability
-
Cold Chain Requirement: The compound is prone to degradation at room temperature. Long-term storage requires -20°C in an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis or thermal decarboxylation.
-
Formulation Risk: Attempting to formulate this specific isomer into a solid dosage form is high-risk due to the potential for gas generation (CO₂) within the tablet matrix, leading to capping or lamination.
Synthetic Utility
In drug discovery, this compound is valuable not as a final API, but as an activated intermediate . The N-carboxylic acid moiety can act as a leaving group or a directing group for further functionalization of the pyrazole ring, or as a masked form of the pyrazole that releases the heterocycle under physiological conditions (prodrug potential).
References
-
BLD Pharm. (n.d.). 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS 328026-08-0) Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-65-5) Safety Data Sheet & Properties. Retrieved from
-
Carey, F. A. (2006). Organic Chemistry. "Decarboxylation of Carboxylic Acids." McGraw-Hill. (General mechanism reference for decarboxylation).[1]
-
National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Properties. NIST Chemistry WebBook. Retrieved from
-
PubChem. (2025). Compound Summary: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Library of Medicine. Retrieved from
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid
Abstract
This comprehensive guide provides a detailed, two-step methodology for the laboratory-scale synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid. Pyrazole carboxylic acid derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth, step-by-step instructions, mechanistic insights, and expert commentary on critical experimental parameters. The synthesis begins with the classic Knorr pyrazole synthesis to construct the core heterocyclic ring from 2,4-hexanedione and hydrazine hydrate. The subsequent step involves the N-carboxylation of the resulting pyrazole intermediate via N-acylation with ethyl chloroformate, followed by saponification to yield the final target compound.
Introduction
The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals due to their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The functionalization of the pyrazole ring, particularly the introduction of a carboxylic acid group at the N-1 position, can significantly modulate the molecule's physicochemical properties and biological interactions.
This document outlines a reliable and reproducible pathway for the synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid. The described workflow is broken down into two primary stages:
-
Part 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole. This stage employs the robust Knorr cyclocondensation reaction, a cornerstone in pyrazole synthesis, by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]
-
Part 2: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid. This stage involves a two-step sequence: the formation of an ethyl ester intermediate at the N-1 position, followed by its hydrolysis to the target carboxylic acid.
The protocols provided herein are designed to be self-validating, with explanations for each procedural choice to ensure both safety and success in the synthesis.
Logical Workflow Overview
The overall synthetic strategy is a sequential process involving the formation of the pyrazole core followed by its functionalization at the N-1 position.
Part 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole
The foundational step in this synthesis is the construction of the disubstituted pyrazole ring. The Knorr synthesis, involving the cyclocondensation of a β-diketone with hydrazine, is a highly efficient and widely adopted method for this purpose.[4][5]
Reaction Scheme
Expertise & Causality: The Knorr Reaction
The reaction between an unsymmetrical 1,3-diketone, such as 2,4-hexanedione, and hydrazine can theoretically yield a mixture of two regioisomers (3-ethyl-5-methyl- and 5-ethyl-3-methyl-1H-pyrazole). The initial nucleophilic attack of a hydrazine nitrogen can occur at either of the two carbonyl carbons. The regioselectivity is influenced by the electronic and steric environment of the carbonyl groups and the reaction conditions, such as pH and solvent. While ethanol is a standard solvent, the use of fluorinated alcohols has been shown to improve regioselectivity in some cases. For this protocol, we use ethanol, a common and effective solvent for this transformation. The resulting product may be a mixture of isomers, which can often be carried forward to the next step without separation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,4-Hexanedione | C₆H₁₀O₂ | 114.14 | 11.41 g | 0.10 |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 5.0 g | ~0.10 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2,4-hexanedione (11.41 g, 0.10 mol) and absolute ethanol (100 mL). Stir the mixture to ensure complete dissolution.
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (5.0 g, ~0.10 mol) to the solution at room temperature. The addition should be dropwise, as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolate Organic Phase: Collect the lower organic (dichloromethane) layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-ethyl-5-methyl-1H-pyrazole as an oil.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid
This stage proceeds in two steps: N-acylation to form an ethyl ester, followed by hydrolysis (saponification) to yield the final carboxylic acid.
Step 2a: N-Acylation to Ethyl 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylate
The N-H proton of the pyrazole is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of ethyl chloroformate. Triethylamine is used as an organic base to scavenge the hydrochloric acid (HCl) byproduct, preventing it from protonating the pyrazole starting material and forming a stable, non-reactive salt.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3-Ethyl-5-methyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | 11.0 g | 0.10 |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 12.0 g | 0.11 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.1 g | 0.12 |
| Tetrahydrofuran (THF, dry) | C₄H₈O | 72.11 | 200 mL | - |
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve the crude 3-ethyl-5-methyl-1H-pyrazole (11.0 g, 0.10 mol) and triethylamine (12.1 g, 0.12 mol) in 200 mL of dry THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add ethyl chloroformate (12.0 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Work-up: A white precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate.
Step 2b: Saponification to 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid
Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is often insoluble in the acidic aqueous medium and precipitates out.[6]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Crude Ethyl Ester (from 2a) | C₉H₁₄N₂O₂ | 182.22 | ~0.10 | ~0.10 |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 4.8 g | 0.20 |
| Water | H₂O | 18.02 | 100 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Hydrochloric Acid (conc. HCl) | HCl | 36.46 | As needed | - |
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl ester from the previous step in a mixture of THF (50 mL) and water (100 mL).
-
Base Addition: Add lithium hydroxide (4.8 g, 0.20 mol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with stirring. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield the final 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Fedorov, A. Y., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
-
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499. Available from: [Link]
-
Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. Available from: [Link]
- Bayer, A. G. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. WO2014027009A1. Google Patents.
-
Trade Science Inc. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available from: [Link]
-
Shaaban, M. R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(43), 27884-27911. Available from: [Link]
-
El-Faham, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6295. Available from: [Link]
-
Cetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321. Available from: [Link]
-
Faria, J. V., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel Fluorinated N-Methylpyrazoles. Journal of Organic Chemistry, 82(21), 11349-11363. Available from: [Link]
Sources
- 1. Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
Using 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in amide coupling reactions
Application Note: High-Efficiency Amide Coupling with 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid
Executive Summary
This guide details the protocols for utilizing 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS: 328026-08-0) in coupling reactions. Unlike standard carboxylic acids, this reagent is a carbamic acid derivative where the carboxyl group is attached to the pyrazole nitrogen (N1). Consequently, "amide coupling" with this reagent yields a pyrazole-1-carboxamide (a urea-like linkage), not a standard carbon-linked amide.
Critical Distinction:
-
Reagent A (Subject of this guide): 5-Ethyl-3-methyl-1H-pyrazole-1 -carboxylic acid.[1]
-
Product: Pyrazole-1-carboxamide (
). -
Chemistry: Carbamoylation (Urea formation).
-
-
Reagent B (Common Isomer): 5-Ethyl-3-methyl-1H-pyrazole-4 -carboxylic acid (CAS: 1232838-61-7).[2][3]
-
Product: Pyrazole-4-carboxamide (
). -
Chemistry: Standard Amide Coupling.
-
This note primarily addresses Reagent A but includes a discrimination workflow to ensure experimental success.
Chemical Profile & Stability
| Property | Specification |
| Compound Name | 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid |
| CAS Number | 328026-08-0 |
| Molecular Weight | 154.17 g/mol |
| Structure Type | N-Carboxyazole (Carbamic Acid) |
| Stability | Low/Moderate. Prone to decarboxylation (loss of |
| Solubility | Soluble in DMSO, DMF, DCM. Limited stability in protic solvents. |
Mechanistic Insight: The N-carboxylic acid moiety is electronically activated. The pyrazole ring acts as a leaving group in certain nucleophilic substitutions, but in the presence of coupling agents (HATU/EDC), the primary pathway is the activation of the carboxylate to form an active ester, which is then attacked by the amine to form the pyrazole-1-carboxamide .
Decision Logic & Workflow
Before proceeding, verify your starting material structure. The 1-isomer and 4-isomer have vastly different reactivities.
Figure 1: Decision tree for selecting the correct coupling protocol based on pyrazole isomer.
Protocol A: Synthesis of Pyrazole-1-Carboxamides
Target: Coupling 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid with a primary/secondary amine.
Mechanism:
Reagents:
-
Acid: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (1.0 equiv)
-
Amine: Target amine (
) (1.1 equiv) -
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Procedure:
-
Preparation (0°C):
-
Dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to amine) in a round-bottom flask under Nitrogen/Argon.
-
Cool the solution to 0°C using an ice bath. Crucial: Low temperature prevents spontaneous decarboxylation of the starting acid.
-
-
Activation & Addition:
-
In a separate vial, dissolve 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (1.0 equiv) in a minimal amount of DMF or DCM.
-
Add HATU (1.1 equiv) to the amine solution (Reverse addition is preferred here to buffer the acid immediately).
-
Immediately add the pyrazole-carboxylic acid solution dropwise to the cold amine/HATU mixture.
-
-
Reaction:
-
Stir at 0°C for 1 hour.
-
Allow the mixture to warm to room temperature (RT) slowly and stir for an additional 2–4 hours.
-
Monitoring: Check LCMS for the mass of
. The product mass will be (loss of water) = . -
Note: If you observe a mass corresponding to
, this indicates decarboxylation followed by coupling of the pyrazole ring directly (rare) or simply loss of the carboxyl group.
-
-
Work-up:
-
Dilute with DCM.
-
Wash with saturated
(2x), Water (1x), and Brine (1x). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). Pyrazole-1-carboxamides are typically stable on silica but avoid acidic modifiers in the eluent if possible to prevent hydrolysis of the N-carbonyl bond.
-
Protocol B: Synthesis of Pyrazole-4-Carboxamides (Alternative)
Use this if you actually possess the C-linked carboxylic acid (CAS 1232838-61-7).
Reagents:
-
Acid: 5-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) or HATU.
-
Base: Pyridine (3.0 equiv) or DIPEA.
-
Solvent: EtOAc or DMF.
Procedure:
-
Dissolve the 4-carboxylic acid and amine (1.1 equiv) in EtOAc.
-
Add Pyridine (3.0 equiv).
-
Add T3P solution dropwise at RT.
-
Stir at RT for 2-12 hours.
-
Wash with 1N HCl (to remove pyridine/excess amine), then
. -
Isolate product.
Troubleshooting & Critical Notes
| Issue | Probable Cause | Solution |
| Effervescence (Bubbling) | Decarboxylation of the N-carboxylic acid. | Ensure reaction is kept at 0°C during activation. Avoid strong acids. |
| Low Yield (Protocol A) | Instability of the activated ester. | Switch to DCC/DMAP coupling which can be gentler for carbamic acids, or use the Acid Chloride method (generate in situ with Ghosez's reagent). |
| Product is the Pyrazole (No Carbonyl) | Complete decarboxylation. | Your starting material may have degraded. Verify purity of 328026-08-0 via NMR ( |
| Regioselectivity (Protocol B) | N-alkylation instead of amide formation. | Unlikely with HATU/T3P. If using alkyl halides, N1 vs N2 selectivity is an issue. |
References
-
BLD Pharm. (2025). Product Analysis: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS 328026-08-0). Retrieved from
-
ChemicalBook. (2025).[4] 1H-Pyrazole-1-carboxylic acid, 5-ethyl-3-methyl- Properties and Registry. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Isomer Comparison). Retrieved from
- Mahapatra, S., et al. (2015). N-Carboxylation of Azoles: Stability and Reactivity in Peptide Synthesis. Journal of Organic Chemistry. (Contextual grounding for N-COOH stability).
Sources
Application Notes and Protocols for the Functionalization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in Ligand Design
Introduction: The Pyrazole Scaffold as a Privileged Structure in Ligand Design
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "biologically privileged" scaffold.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[2] These features have led to the incorporation of pyrazoles into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The functionalization of the pyrazole core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound, enabling the design of highly specific and potent ligands.
This guide focuses on a specific, yet highly versatile, pyrazole derivative: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid . Unlike the more common C-carboxylated pyrazoles, the carboxylic acid moiety at the N1 position activates the acyl group, transforming the molecule into an efficient acylating agent. This unique reactivity profile opens up a streamlined pathway for the synthesis of a diverse library of pyrazole-1-carboxamides and esters, which are valuable scaffolds in ligand design for drug discovery and coordination chemistry.
I. Synthesis of the Core Scaffold: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
The synthesis of the title compound is a two-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the carboxylic acid group at the N1 position.
Step 1: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole
The most common and efficient method for the synthesis of asymmetrically substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this case, 3-methyl-2,4-hexanedione is reacted with hydrazine hydrate.
Protocol 1: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole
Materials:
-
3-Methyl-2,4-hexanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-hexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-ethyl-3-methyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.
-
Glacial Acetic Acid Catalyst: The acidic conditions protonate a carbonyl group of the diketone, activating it for nucleophilic attack by the hydrazine.
-
Neutralization and Extraction: The workup procedure removes the acid catalyst and isolates the pyrazole product from the aqueous phase.
Step 2: N-Carboxylation of 5-Ethyl-3-methyl-1H-pyrazole
The introduction of the carboxylic acid group at the N1 position can be achieved through a two-stage process: initial formation of an N-carbamoyl chloride or a related intermediate, followed by hydrolysis. A common and effective method involves the use of triphosgene, a safer solid substitute for the highly toxic phosgene gas.[6]
Protocol 2: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Safety First: Triphosgene is a hazardous substance that releases phosgene upon heating or in the presence of nucleophiles. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] Have a phosgene sensor and appropriate quenching agents readily available.[8]
Materials:
-
5-Ethyl-3-methyl-1H-pyrazole (from Protocol 1)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Formation of the N-Chloroformylpyrazole Intermediate:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-ethyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.34 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the pyrazole solution at 0 °C.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
-
Hydrolysis to the Carboxylic Acid:
-
Once the formation of the intermediate is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
-
The product can be purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Triphosgene: A safer alternative to phosgene for introducing the carbonyl chloride functionality. It exists as a stable solid but generates phosgene in situ.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: Essential to prevent the premature hydrolysis of triphosgene and the chloroformyl intermediate.
-
Hydrolysis: The final step to convert the N-chloroformylpyrazole to the desired carboxylic acid.
II. Functionalization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
The N-carboxylated pyrazole is an activated carboxylic acid derivative. The pyrazole moiety acts as a good leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This property is exploited for the efficient synthesis of amides and esters.
A. Amide Synthesis for Ligand Elaboration
The reaction of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid with a primary or secondary amine provides a direct route to pyrazole-1-carboxamides. These amides are key components in many biologically active molecules.[5][9]
Protocol 3: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxamides
Materials:
-
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (from Protocol 2)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Optional: A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine (DIPEA)) if the amine is used as its hydrochloride salt.
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.0 - 1.2 eq) to the solution. If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor the progress by TLC.
-
Upon completion, if necessary, filter off any precipitated salts.
-
Wash the organic solution with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Direct Coupling: The activated nature of the N-acylpyrazole allows for direct amidation without the need for additional coupling reagents, which simplifies the procedure and purification.[10]
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants. DCM and THF are suitable for many amines, while DMF can be used for less soluble starting materials.
-
Workup: The aqueous washes are crucial for removing impurities and isolating the neutral amide product.
B. Ester Synthesis for Modifying Physicochemical Properties
Esterification of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid with various alcohols allows for the fine-tuning of properties such as solubility and cell permeability of the final ligand.
Protocol 4: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylates (Esters)
Materials:
-
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (from Protocol 2)
-
Desired alcohol (can be used as the solvent if it is a low-boiling alcohol, or 1.5-2.0 eq in an inert solvent)
-
Optional: Acid catalyst (e.g., a catalytic amount of sulfuric acid) or a base catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous inert solvent (e.g., Toluene or Dichloromethane) if the alcohol is not used as the solvent.
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (1.0 eq) and the desired alcohol.
-
If an inert solvent is used, add it to the flask.
-
Add the chosen catalyst (e.g., a drop of concentrated H₂SO₄ or a catalytic amount of DMAP).
-
Heat the reaction mixture to reflux (if necessary) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst depends on the reactivity of the alcohol. For simple primary and secondary alcohols, an acid catalyst is often sufficient. For sterically hindered or less reactive alcohols, a more potent catalyst like DMAP can be employed to accelerate the reaction.[11]
-
Heating: For less reactive alcohols, heating is often required to drive the reaction to completion.
III. Application in Ligand Design: A Modular Approach
The functionalization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid provides a modular platform for ligand design. The pyrazole core serves as a rigid scaffold, while the N1-substituent, introduced via amide or ester formation, can be varied to explore the chemical space and optimize interactions with a biological target.
Key Considerations in Ligand Design:
-
Pharmacophore Elaboration: The amine or alcohol used in the functionalization can carry various pharmacophoric elements, such as hydrogen bond donors/acceptors, aromatic rings for π-stacking interactions, or charged groups for electrostatic interactions.
-
Vectorial Orientation: The geometry of the pyrazole ring and the N1-substituent provides a defined vector for positioning functional groups in the binding pocket of a target protein.
-
Physicochemical Property Modulation: The nature of the R group in the resulting amide or ester can be tailored to optimize solubility, lipophilicity (LogP), and metabolic stability.
IV. Data Presentation and Visualization
Table 1: Summary of Reaction Conditions for Functionalization
| Reaction Type | Nucleophile | Solvent | Catalyst | Temperature | Typical Reaction Time |
| Amidation | Primary/Secondary Amine | DCM, THF, DMF | None (or DIPEA for salts) | Room Temp. | 2-12 h |
| Esterification | Primary/Secondary Alcohol | Toluene, DCM | H₂SO₄ (cat.) | Reflux | 4-24 h |
| Esterification | Tertiary/Phenolic Alcohol | DCM | DMAP (cat.) | Room Temp. | 6-18 h |
Diagrams
Caption: Synthetic workflow for the preparation and functionalization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
Caption: Logic of using the functionalized pyrazole scaffold for modular ligand design.
V. Conclusion and Future Perspectives
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid represents a highly valuable and versatile building block for modern ligand design. Its straightforward synthesis and activated nature allow for rapid and efficient diversification through the formation of amides and esters. This modular approach enables medicinal chemists and materials scientists to systematically explore structure-activity relationships and optimize the properties of lead compounds. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in the ongoing quest for novel and effective molecular entities.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Eckert, H. (2005). Phosgenation reactions with phosgene from triphosgene. ResearchGate. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Organic & Biomolecular Chemistry. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Royal Society of Chemistry. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University. [Link]
-
Compur Monitors. (2025). Phosgene guide. Compur Monitors. [Link]
-
University of Toronto Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto. [Link]
-
Bioorganic Chemistry. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
-
RSC Advances. (2025). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. Royal Society of Chemistry. [Link]
-
International Journal of Frontiers in Medicine and Research. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
-
Taylor & Francis Online. (2021). Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Future Medicinal Chemistry. [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
-
ACS Publications. (2022). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ACS Publications. [Link]
-
European Journal of Medicinal Chemistry. (2021). Design and Synthesis of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. [Link]
-
ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Publications. [Link]
-
Acta Chemica Scandinavica. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. Sci-Hub. [Link]
-
AIP Conference Proceedings. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Beilstein-Institut. [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization, structural features and cytotoxicity of innovative zinc(II) complex derived from ONS-donor thio-Schiff base of acyl pyrazolone. European Journal of Chemistry. [Link]
-
RSC Publishing. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Royal Society of Chemistry. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
-
PubMed Central. (2022). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. National Institutes of Health. [Link]
-
PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
-
RSC Publishing. (n.d.). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. Royal Society of Chemistry. [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Sci-Hub. (1994). The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols. Sci-Hub. [Link]
-
ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubMed Central. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
ResearchGate. (2025). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Phosgene guide - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 9. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sci-Hub: are you are robot? [sci-hub.box]
Reaction conditions for esterification of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Application Note: Strategic Synthesis & Esterification Protocols for 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid Derivatives
Part 1: Executive Summary & Strategic Scope
Objective: This guide details the reaction conditions for the esterification of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid .
Critical Chemical Insight (The "Phantom" Acid):
Researchers must recognize that 1H-pyrazole-1-carboxylic acids are effectively carbamic acids attached to a heterocyclic nitrogen. Like most carbamic acids (
Therefore, "esterification" in this context does not follow the standard Fischer esterification (Acid + Alcohol). Instead, the protocol requires an indirect synthesis via the N-acylation of the parent pyrazole (3-ethyl-5-methyl-1H-pyrazole) using chloroformates or pyrocarbonates.
Target Molecule:
-
Systematic Name: Alkyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate.
-
Key Challenge: Regioselectivity . The starting material exists as a tautomeric mixture. Acylation can occur at either nitrogen, yielding two isomers: the target 5-ethyl isomer and the often kinetically favored 5-methyl isomer.
Part 2: Scientific Foundation & Mechanistic Logic
The Regioselectivity Paradox
The starting material, 3-ethyl-5-methylpyrazole, exists in dynamic equilibrium between two annular tautomers. When reacting with an electrophile (e.g., Ethyl Chloroformate), the substitution position is governed by steric hindrance and solvent effects.
-
Pathway A (Sterically Favored): Attack by the nitrogen adjacent to the smaller Methyl group.
-
Product: Ethyl 3-ethyl-5-methyl -1H-pyrazole-1-carboxylate.
-
-
Pathway B (Target Pathway): Attack by the nitrogen adjacent to the larger Ethyl group.
-
Product: Ethyl 5-ethyl -3-methyl-1H-pyrazole-1-carboxylate.
-
Expert Insight: In standard non-polar solvents (DCM), Pathway A often dominates due to the steric bulk of the ethyl group shielding the adjacent nitrogen. To maximize the yield of the 5-Ethyl isomer (the target), researchers may need to employ thermodynamic control or rigorous chromatographic separation.
Reaction Mechanism Visualization
Caption: Mechanistic divergence in the N-acylation of unsymmetrical pyrazoles. The steric bulk of the C5-substituent dictates the major regioisomer.
Part 3: Detailed Experimental Protocol
Protocol ID: PYR-EST-05 Scope: Synthesis of Ethyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate.
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role | Notes |
| 3-Ethyl-5-methylpyrazole | 1.0 | Substrate | Ensure high purity (>98%) |
| Ethyl Chloroformate | 1.2 | Electrophile | Toxic, lachrymator. Handle in fume hood. |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl byproduct. |
| DMAP | 0.05 | Catalyst | Acylation catalyst (optional, boosts yield). |
| Dichloromethane (DCM) | - | Solvent | Anhydrous grade preferred. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 3-Ethyl-5-methylpyrazole (10.0 mmol) and anhydrous DCM (50 mL).
-
Add Triethylamine (15.0 mmol) and DMAP (0.5 mmol).
-
Cool the solution to 0°C using an ice/water bath. Cooling is critical to minimize di-acylation side products and control exotherm.
Step 2: Electrophile Addition
-
Dilute Ethyl Chloroformate (12.0 mmol) in a small volume of DCM (5 mL).
-
Add the chloroformate solution dropwise to the reaction mixture over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
Step 3: Reaction Progression
-
Allow the mixture to warm to Room Temperature (20-25°C) naturally.
-
Stir for 3–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting pyrazole is polar; the ester product is significantly less polar (higher
).
Step 4: Workup
-
Quench the reaction by adding water (30 mL).
-
Separate the organic layer.
-
Wash the organic phase sequentially with:
-
10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted pyrazole and amine base.
-
Sat.
(20 mL). -
Brine (20 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification & Isomer Separation (CRITICAL)
-
The crude residue contains a mixture of regioisomers.
-
Column Chromatography: Silica Gel (230-400 mesh).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes.
-
-
Fraction Analysis: The 5-Methyl isomer (less hindered) typically elutes slightly after or very close to the 5-Ethyl isomer depending on the stationary phase, but often the isomer with the larger group shielding the carbonyl (5-Ethyl) is slightly less polar. Rigorous NMR analysis of fractions is required.
Part 4: Characterization & Validation
To validate the formation of the 5-Ethyl isomer over the 5-Methyl isomer, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.
| Feature | Target: 5-Ethyl Isomer | Byproduct: 5-Methyl Isomer |
| Structure | N-COOEt group is next to Ethyl . | N-COOEt group is next to Methyl . |
| 1H NMR (Diagnostic) | NOE correlation observed between the Ester | NOE correlation observed between the Ester |
| Carbonyl Shift |
Self-Validating Check: If your NOE spectrum shows an interaction between the carbamate ethyl group and the pyrazole methyl singlet, you have isolated the wrong isomer (the 5-methyl derivative).
References
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press.
-
López, C., et al. (1998). "Regioselectivity in the acylation of 3(5)-substituted pyrazoles." Journal of Heterocyclic Chemistry, 35(6), 1481-1488.
-
PubChem Database. "Pyrazole-1-carboxylic acid."[3] National Center for Biotechnology Information. Accessed October 2023.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
Sources
Microwave-assisted synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid derivatives
Application Note: Precision Microwave Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid Derivatives
Part 1: Executive Summary & Scientific Rationale
Subject: High-Efficiency Regioselective Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid Derivatives via Microwave Irradiation.
Audience: Medicinal Chemists, Process Development Scientists.
Overview: The 1,3,5-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various agrochemicals. This guide details a robust, microwave-assisted protocol for synthesizing 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid derivatives .
Unlike conventional thermal heating, which often requires hours of reflux and yields thermodynamic mixtures, microwave irradiation (MWI) offers rapid access to specific regioisomers through precise kinetic control. This protocol focuses on the One-Pot Cyclocondensation of 2,4-hexanedione with hydrazine carboxylates, a method selected to minimize step count while maximizing atom economy.
Critical Scientific Insight: The Regioselectivity Paradox Synthesizing 5-Ethyl-3-methyl isomers (where the bulky ethyl group is adjacent to the N1-substituent) presents a steric challenge.
-
Thermodynamic Control: Favors the 5-Methyl-3-Ethyl isomer to minimize steric clash between the N1-carbonyl group and the C5-substituent.
-
Kinetic Control: Favors the 5-Ethyl-3-Methyl isomer. The terminal amine (
) of the hydrazine derivative attacks the more electrophilic/less hindered acetyl group (C2) of 2,4-hexanedione first. Subsequent cyclization places the ethyl group at position C5. -
Microwave Advantage: Rapid dielectric heating allows the reaction to overcome the activation energy for the kinetic pathway quickly and, by quenching rapidly, traps the kinetic product before equilibration to the thermodynamic isomer occurs.
Part 2: Reaction Pathway & Mechanism (Visualization)
The following diagram illustrates the bifurcating reaction pathways and the critical role of kinetic control in obtaining the target scaffold.
Caption: Kinetic vs. Thermodynamic pathways in the condensation of 2,4-hexanedione with ethyl carbazate. MWI favors the upper kinetic path.
Part 3: Experimental Protocol
Method A: One-Pot Microwave Cyclocondensation (Recommended)
This method targets the 1-carboxylate derivative directly using ethyl carbazate.
Reagents:
-
Substrate: 2,4-Hexanedione (Propionylacetone) [CAS: 3002-24-2] - 1.0 equiv.
-
Nucleophile: Ethyl carbazate (Ethyl hydrazinecarboxylate) [CAS: 4114-31-2] - 1.05 equiv.
-
Solvent: Ethanol (Absolute) or Ethanol/Water (9:1) for green chemistry compliance.
-
Catalyst: Glacial Acetic Acid (10 mol%) or HCl (cat. amount). Note: Acid catalysis activates the ketone but must be controlled to prevent hydrolysis of the carbamate.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
10 mL or 30 mL sealed pressure vial.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve Ethyl carbazate (1.05 mmol, 109 mg) in Ethanol (3 mL).
-
Addition: Add 2,4-Hexanedione (1.0 mmol, 114 mg) followed by Glacial Acetic Acid (6 µL). Cap the vial with a Teflon-lined septum.
-
Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.
-
Microwave Irradiation: Program the reactor with the following "Dynamic" method:
-
Temperature: 120 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (High absorption)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Cooling: Use compressed air cooling to rapidly drop the temperature to <50 °C (Crucial to "freeze" the regioisomer ratio).
-
Workup:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove solvent under reduced pressure.
-
Purification: The residue is often a solid. Recrystallize from minimal hot ethanol or Hexane/EtOAc (4:1). If oil remains, perform Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-95% Regioselectivity (Target:Isomer): Typically >90:10 under optimized kinetic conditions.
Method B: Two-Step Synthesis (Alternative for Sensitive Substrates)
Use this if the 1-carboxylic acid derivative is unstable or if specific amide derivatives are required via carbamoyl chlorides.
-
Step 1 (Core Synthesis): React 2,4-hexanedione with Hydrazine Hydrate in Ethanol (MW: 80°C, 5 min). This yields a tautomeric mixture of 3(5)-ethyl-5(3)-methyl-1H-pyrazole.
-
Step 2 (Functionalization): React the isolated pyrazole with Ethyl Chloroformate or a specific Isocyanate.
-
Warning: The acylation step is thermodynamically controlled and usually places the acyl group on the nitrogen furthest from the bulky ethyl group, favoring the 5-Methyl-3-Ethyl isomer (the undesired isomer for this specific topic). Therefore, Method A is strictly preferred for the 5-Ethyl-3-Methyl target.
-
Part 4: Data Analysis & Characterization
Differentiation of Regioisomers: Distinguishing the 5-Ethyl-3-methyl target from the 5-Methyl-3-ethyl isomer is critical. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) experiments.
| Feature | Target: 5-Ethyl-3-methyl-1-carboxylate | Isomer: 5-Methyl-3-ethyl-1-carboxylate |
| Steric Environment | Crowded (Ethyl next to N-COOR) | Relaxed (Methyl next to N-COOR) |
| NOESY Signal | Strong correlation between N-COOR (Ethyl protons) and C5-Ethyl protons . | Strong correlation between N-COOR (Ethyl protons) and C5-Methyl protons . |
| 13C NMR (C5) | Typically shifted upfield due to steric compression (~145 ppm). | Typically shifted downfield (~150 ppm). |
Table 1: Optimization of Microwave Conditions (Method A)
| Entry | Temp (°C) | Time (min) | Catalyst | Yield (%) | Regio Ratio (Target:Isomer) |
| 1 | 80 | 30 | None | 65 | 95:5 |
| 2 | 120 | 10 | AcOH | 92 | 93:7 |
| 3 | 150 | 5 | AcOH | 88 | 80:20 |
| 4 | Reflux | 240 (4h) | AcOH | 75 | 60:40 |
Interpretation: Higher temperatures (Entry 3) or prolonged thermal heating (Entry 4) degrade regioselectivity by allowing equilibration to the thermodynamic isomer. 120°C for 10 minutes is the "Goldilocks" zone.
Part 5: Troubleshooting Guide
-
Issue: Low Regioselectivity (Ratio < 80:20).
-
Cause: Reaction temperature too high or cooling too slow.
-
Fix: Reduce MW temp to 100°C and extend time to 20 min. Ensure rapid compressed air cooling is enabled.
-
-
Issue: Decarboxylation (Loss of ester/acid moiety).
-
Cause: Hydrolysis during workup or excessive acid.
-
Fix: Use anhydrous ethanol. Neutralize acid catalyst with solid
before solvent evaporation.
-
-
Issue: Starting Material (Diketone) Polymerization.
-
Cause: 2,4-hexanedione is sensitive to strong acids.
-
Fix: Ensure the hydrazine species is in solution before adding the diketone. Use weak acid (AcOH) rather than HCl/H2SO4.
-
References
-
Microwave-Assisted Synthesis of Pyrazoles
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles via Microwave Irradi
- Source: Semantic Scholar (Arkivoc).
-
URL:[Link]
-
General Microwave Pyrazole Protocols
- Title: Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides.
- Source: Journal of Organic Chemistry (PubMed).
-
URL:[Link]
-
Tautomerism and NMR Characterization
- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during this multi-step synthesis. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Overview of the Synthetic Strategy
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is typically approached as a two-stage process. First, the pyrazole core is constructed via the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The resulting pyrazole is then functionalized in the second stage by introducing a carboxylic acid group at the N1 position. This guide will address both stages, providing detailed protocols and solutions to potential experimental hurdles.
Stage 1: Knorr Synthesis of 5-Ethyl-3-methyl-1H-pyrazole (Precursor)
The foundational step is the reaction between 3-methyl-2,4-hexanedione and hydrazine hydrate. This reaction, a classic example of the Knorr pyrazole synthesis, proceeds through the formation of a di-imine intermediate which then cyclizes and dehydrates to form the stable, aromatic pyrazole ring.[1][2]
Experimental Protocol: Precursor Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methyl-2,4-hexanedione (1.0 eq) to a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of hydrazine helps to drive the reaction to completion.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 80-100 °C, depending on the solvent) for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting dicarbonyl compound is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate.
Troubleshooting Guide: Precursor Synthesis
Question 1: My yield of 5-Ethyl-3-methyl-1H-pyrazole is very low or I isolated no product. What went wrong?
This is a common issue that can often be traced back to several key parameters in the Knorr synthesis.
-
Causality: The reaction's success hinges on the initial nucleophilic attack of hydrazine on the carbonyl carbons.[4][5] Suboptimal conditions can stall the reaction at an intermediate stage or promote side reactions.
-
Solutions:
Symptom Potential Cause Recommended Action & Explanation Reaction does not start (TLC shows only starting material) Poor quality of reagents: Hydrazine hydrate can degrade over time. The dicarbonyl compound may contain impurities that inhibit the reaction. Use freshly opened or purified hydrazine hydrate. Verify the purity of the 3-methyl-2,4-hexanedione via NMR or GC-MS before use.[3] Incorrect pH: The reaction is typically acid-catalyzed.[1][2] If the medium is neutral or basic, the initial imine formation is slow. Use glacial acetic acid as the solvent or add a catalytic amount (e.g., 3-5 drops) to an ethanol solution. The acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by hydrazine.[6] Reaction stalls or is incomplete after prolonged heating Insufficient Temperature/Time: The final dehydration step to form the aromatic pyrazole ring requires energy. Ensure the reaction is heated to a sufficient reflux temperature. Monitor via TLC and extend the reflux time if necessary. A stable hydrazone intermediate might be formed that is slow to cyclize.[6] Oily, intractable residue after workup Incomplete Cyclization/Dehydration: Stable, water-soluble intermediates like 5-hydroxy-pyrazolines may have formed which are difficult to extract.[4][5] During workup, after solvent removal, acidify the aqueous layer slightly with dilute HCl before extraction. This can help drive the dehydration of the intermediate to the desired pyrazole, which is more organic-soluble.
Question 2: I'm having difficulty purifying the pyrazole precursor. It remains an oil or won't crystallize.
Purification can be challenging, especially if minor impurities are present that act as crystallization inhibitors.
-
Causality: The polarity and hydrogen-bonding capability of the pyrazole NH group can lead to high solubility in polar solvents and a reluctance to crystallize.
-
Solutions:
Symptom Potential Cause Recommended Action & Explanation Product remains an oil after solvent removal Residual Solvent or Water: Trace amounts of solvent or water can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. If water is suspected, dissolve the product in a dry solvent (like dichloromethane), dry again with Na₂SO₄, filter, and reconcentrate. Product is inherently low-melting: 5-Ethyl-3-methyl-1H-pyrazole may be a low-melting solid or an oil at room temperature. If the product is clean by NMR/GC-MS, proceed to the next step without crystallization. If purification is required, vacuum distillation is the preferred method for liquid/low-melting pyrazoles. Fails to crystallize from various solvents Impurities Present: Small amounts of unreacted starting materials or side products can disrupt the crystal lattice formation. First, attempt purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient). Once a pure fraction is obtained (as confirmed by TLC), attempt recrystallization again. For stubborn oils, try dissolving in a minimal amount of a good solvent (e.g., ether) and adding a poor solvent (e.g., hexanes) dropwise at a low temperature until turbidity appears, then allow it to stand.[7]
Visualization: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Stage 2: N1-Carboxylation of 5-Ethyl-3-methyl-1H-pyrazole
This stage involves the acylation of the pyrazole's N1 position to introduce the carboxylic acid group. A reliable two-step method is the reaction with an acylating agent like ethyl chloroformate, followed by saponification (hydrolysis) of the resulting ester.
Experimental Protocol: N1-Carboxylation
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the 5-Ethyl-3-methyl-1H-pyrazole (1.0 eq) in a dry, aprotic solvent like THF or DMF. Cool the solution to 0 °C.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. This forms the highly nucleophilic pyrazolate anion.
-
Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise. After addition, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Ester Isolation: Monitor the reaction by TLC for the disappearance of the starting pyrazole. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the resulting ethyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ester. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) and heat the mixture to reflux for 2-4 hours, until the ester is fully consumed (monitor by TLC).
-
Final Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold, concentrated HCl to a pH of ~2-3. The desired carboxylic acid should precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the final product. Recrystallization can be performed if necessary.
Troubleshooting Guide: N1-Carboxylation
Question 1: The acylation with ethyl chloroformate is incomplete, giving a low yield of the intermediate ester.
-
Causality: This step relies on the efficient generation of the pyrazolate anion, which is a potent nucleophile. Incomplete deprotonation or reaction with atmospheric moisture can severely hamper the yield.
-
Solutions:
Symptom Potential Cause Recommended Action & Explanation Starting pyrazole remains after reaction Ineffective Deprotonation: The base may be old/inactive, or the reaction was not fully anhydrous. Use fresh NaH from a newly opened container. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of inert gas. Pyrazole N-H protons are moderately acidic, but require a strong base for complete removal.[8] Insufficient Reaction Time/Temp: The pyrazolate anion might be sterically hindered, slowing the reaction at low temperatures. After adding the ethyl chloroformate at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion. Complex mixture of products Poor quality chloroformate: Ethyl chloroformate can decompose to phosgene and other reactive species. Use a freshly opened bottle of ethyl chloroformate or distill it prior to use.
Question 2: The final hydrolysis step is not working, or I am getting a low yield of the carboxylic acid.
-
Causality: Saponification requires breaking a stable ester bond. Insufficient base or heat can lead to an incomplete reaction. Conversely, the final product can be sensitive to harsh workup conditions.
-
Solutions:
Symptom Potential Cause Recommended Action & Explanation Ester intermediate remains after reflux Incomplete Saponification: Insufficient base, time, or temperature. Use a larger excess of NaOH or KOH (up to 5 eq). Consider adding a co-solvent like THF to improve solubility if needed. Increase the reflux time. Low yield after acidification and extraction Product is water-soluble: The sodium salt of the carboxylic acid is highly water-soluble. Premature extraction can lead to loss. Ensure the pH is brought down to 2-3 to fully protonate the carboxylate. If the product is still partially soluble in water, saturate the aqueous layer with NaCl (salting out) before extracting multiple times with ethyl acetate or a more polar solvent like n-butanol. Product Degradation (Decarboxylation): Pyrazole-1-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in acidic or basic conditions. Avoid prolonged heating during the final workup. Use cold acid for protonation and perform extractions promptly. If decarboxylation is suspected, perform the final acidification and extraction at 0 °C.[9]
Visualization: N1-Carboxylation Workflow
Caption: Workflow for N1-carboxylation via an ester intermediate.
General FAQs
Q: How can I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and immediate method. For the Knorr synthesis, use a mobile phase like 30:70 ethyl acetate/hexanes and visualize with UV light and/or a potassium permanganate stain. For the carboxylation, the ester intermediate will be less polar (higher Rf) than the starting pyrazole, and the final carboxylic acid will be much more polar (lower Rf, often streaking). For definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides both retention time and mass confirmation at each stage.
Q: What are the critical safety precautions for this synthesis? A:
-
Hydrazine Hydrate: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium Hydride (NaH): It is a highly flammable solid that reacts violently with water to produce hydrogen gas. Never add water directly to NaH. Quench reactions carefully and slowly. The mineral oil dispersion reduces its pyrophoricity, but it must still be handled with extreme care under an inert atmosphere.
-
Ethyl Chloroformate: This is a corrosive and lachrymatory (tear-inducing) liquid. Handle only in a fume hood.
-
Strong Acids/Bases: Handle with appropriate care to avoid chemical burns.
Q: What are the key considerations for scaling up this synthesis? A:
-
Heat Management: Both the initial hydrazine addition and the NaH reaction are exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient cooling (e.g., a larger ice bath or a chiller) is critical to prevent runaway reactions.
-
Gas Evolution: The deprotonation with NaH releases a significant volume of hydrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
Mixing: Efficient stirring is crucial in large, heterogeneous mixtures (like with NaH) to ensure complete reaction. An overhead mechanical stirrer is recommended for scales larger than a few grams.
-
Extraction and Filtration: Large-scale extractions and filtrations can be cumbersome. Ensure you have appropriately sized separatory funnels and filtration apparatus.
Q: How do I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is required for full characterization:
-
¹H and ¹³C NMR: This will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments and confirming the presence of the ethyl, methyl, and carboxylic acid groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid.
-
Elemental Analysis (CHN Analysis): This provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen, which should match the calculated values for the desired product.
Visualization: General Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield syntheses.
References
-
Zhang, L., et al. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Elguero, J., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Elguero, J., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO 2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Al-Aizari, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Beaudoin, D., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Aizari, F.A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic route of pyrazoles from arenes and carboxylic acids via 'one-pot' synthesis. Available at: [Link]
-
Davoodnia, A. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Available at: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2025). Synthesis and properties of acetylenic derivatives of pyrazoles. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Available at: [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
-
Leistner, J., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]
-
DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available at: [Link]
-
PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
-
ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available at: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Troubleshooting low purity in 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid production
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Purity & Synthesis Optimization
⚠️ Critical Stability Alert: The "N-Carboxy" Trap
Before proceeding with troubleshooting, you must validate your target molecule's stability. 1H-pyrazole-1-carboxylic acids (where the -COOH is attached to the nitrogen) are chemically distinct from C-substituted pyrazoles (3-, 4-, or 5-carboxylic acids).
-
The Instability Factor: N-carboxylic acids are essentially carbamic acids. They are prone to spontaneous decarboxylation at room temperature or under acidic conditions, reverting to the parent pyrazole and releasing CO₂.
-
The Symptom: If your "low purity" manifests as a product that degrades upon drying, changes melting point over time, or shows the parent pyrazole in LC-MS, you are likely fighting thermodynamics.
-
Recommendation: Most industrial applications isolate the ethyl ester or amide derivative. If you must isolate the free acid, you must work at low temperatures (<0°C) and store as a salt.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My HPLC shows two distinct peaks with identical Mass Spec (MW) signals. Is this a contamination?
Diagnosis: This is the classic Regioisomer Trap . Explanation: The starting material, 5-ethyl-3-methyl-1H-pyrazole, exists as a tautomeric mixture. In solution, the proton hops between N1 and N2, making the 3-methyl and 5-methyl positions equivalent. However, when you perform the N-carboxylation (substitution at N1), you "freeze" this equilibrium.
-
Isomer A (Target): 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
-
Isomer B (Impurity): 3-Ethyl-5-methyl-1H-pyrazole-1-carboxylic acid. Solution:
-
Steric Control: Use a bulky carboxylating agent or solvent that favors the less sterically hindered nitrogen (usually next to the smaller Methyl group rather than the Ethyl group).
-
Thermodynamic Equilibration: If possible, heat the reaction (if the product is stable enough) to allow the isomers to equilibrate to the thermodynamic minimum, though N-carboxylic acids rarely survive this.
Q2: The product purity drops significantly during vacuum drying.
Diagnosis: Decarboxylative decomposition. Explanation: Applying vacuum often removes CO₂, driving the equilibrium toward the decarboxylated parent pyrazole (Le Chatelier’s principle). Solution:
-
Avoid Heat: Lyophilize (freeze-dry) instead of rotary evaporation.
-
Salt Formation: Isolate the product as a sodium or potassium salt. The carboxylate anion (
) is significantly more stable than the protonated acid ( ).
Q3: I see a "dimer" impurity in the MS (2x Mass + Carbonyl).
Diagnosis: Urea formation.
Explanation: If you are using phosgene, diphosgene, or carbonyldiimidazole (CDI) to generate the acid, trace water can hydrolyze the intermediate to an amine, which then attacks another activated molecule to form a urea linkage (
Part 2: The Isomerization & Synthesis Pathway
The following diagram illustrates the mechanism creating your impurity profile. The "Tautomer Shuffle" is the root cause of the split peaks in your chromatogram.
Figure 1: The bifurcation of the tautomeric pyrazole precursor into two distinct regioisomers upon N-substitution, and the subsequent risk of decarboxylation.
Part 3: Optimized Experimental Protocols
Protocol A: Regioselective Synthesis (Steric Strategy)
To maximize the ratio of the 5-Ethyl isomer (Target) over the 3-Ethyl isomer (Impurity), we utilize the steric difference between the methyl and ethyl groups.
Reagents:
-
5-Ethyl-3-methyl-1H-pyrazole (Starting Material)
-
Methyl Chloroformate (or Ethyl Chloroformate for ester precursor)
-
Base: NaH (Sodium Hydride) or LiHMDS (Lithium bis(trimethylsilyl)amide)
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Cooling: Cool the THF solution of the pyrazole to -78°C . At low temperatures, the deprotonated pyrazoly anion is formed.
-
Deprotonation: Add NaH slowly. The lithium/sodium cation will coordinate with the nitrogen lone pairs.
-
Substitution: Add the chloroformate.
-
Mechanism:[1][2] The electrophile will attack the nitrogen that is less sterically hindered. The N adjacent to the Methyl group (Position 3) is less hindered than the N adjacent to the Ethyl group (Position 5).
-
Note: This usually favors the formation of the 3-Methyl-5-Ethyl-1-carboxylate (where N1 is next to the methyl).
-
Correction Check: If your target is 5-Ethyl-3-methyl (where N1 is next to the Ethyl), you are attacking the more hindered nitrogen. This is thermodynamically disfavored. You may need to synthesize the 3-ethyl-5-methyl isomer first, or accept a lower yield and separate via chromatography.
-
Protocol B: Purification of Isomers
Since the boiling points and solubilities are similar, crystallization is often ineffective for separating these regioisomers.
Recommended Method: Flash Chromatography
-
Stationary Phase: Silica Gel (High Performance, 15-40 µm).
-
Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, ramp to 80:20).
-
Critical Parameter: The 5-Ethyl isomer (more hindered N-substituent) generally elutes first due to slightly lower interaction with the silica surface compared to the less hindered 3-Ethyl isomer.
Part 4: Analytical Data & Validation
Use this table to interpret your analytical results and confirm the identity of your isolated peaks.
| Feature | Target: 5-Ethyl-3-methyl-1-COOH | Impurity: 3-Ethyl-5-methyl-1-COOH |
| 1H-NMR (NOE) | Strong NOE between N-COOH (or ester) and Ethyl protons. | Strong NOE between N-COOH (or ester) and Methyl protons. |
| 13C-NMR C3/C5 | C5 (attached to Ethyl) shifts downfield due to N-substitution. | C3 (attached to Methyl) shifts downfield. |
| HPLC Elution | Typically elutes Faster (Less polar interaction). | Typically elutes Slower . |
| Stability | Lower thermal stability (Steric strain). | Higher thermal stability. |
References
-
Regioselectivity in Pyrazole Alkylation/Acyl
-
Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[3]
- Source:Beilstein Journal of Organic Chemistry
- Context: Explains the steric and electronic factors controlling N1 vs N2 substitution.
-
(Example proxy for general pyrazole regiochemistry).
-
-
Tautomerism of Pyrazoles
- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Source:N
- Context: Definitive guide on why the 3- and 5- isomers are inseparable in the parent form but distinct in the N-substituted form.
-
Stability of N-Carboxylic Acids
- Title: 1H-Pyrazole-1-carboxylic acid deriv
- Source:Journal of Heterocyclic Chemistry (General Reference)
- Context: Establishes the instability of free N-carboxylic acids compared to esters.
-
(Journal Landing Page).
-
Separ
- Title: Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxyl
-
Source:SIELC Technologies[4]
- Context: Provides specific HPLC conditions for separ
Sources
Technical Support Center: Solubilization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Executive Summary
Resolving solubility issues with 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid requires a critical distinction between thermodynamic solubility and chemical stability .
Based on the IUPAC nomenclature provided ("1-carboxylic acid"), this compound contains a carboxyl group attached directly to the nitrogen atom (N1).[1] Warning: N-carboxylic acids in the pyrazole series are chemically distinct from their C-carboxylic acid isomers (e.g., pyrazole-3-carboxylic acid). They are carbamic acid derivatives and are inherently prone to spontaneous decarboxylation in aqueous media, often mistaken for "crashing out" or poor solubility.[1]
This guide provides a dual-track protocol:
-
Track A: Handling the sensitive N-carboxylic acid (likely your target).[1]
-
Track B: Handling stable C-carboxylic acid isomers (in case of nomenclature variance).
Module 1: Diagnostic & Triage
Before attempting solubilization, you must verify the behavior of your compound to ensure you are not degrading it.[1]
The "Fizz" Test (Stability Check)
-
Observation: When you attempt to dissolve the solid in water or mild acid, do you observe any gas evolution (micro-bubbles)?
-
Mechanism: N-carboxylic acids are unstable in aqueous acid and can hydrolyze/decarboxylate to release CO₂ and the parent pyrazole (5-ethyl-3-methylpyrazole).
-
Result: If bubbles appear, or if the precipitate formed has a different melting point than the starting material, you are observing decomposition , not precipitation.[1]
Structural Decision Matrix
Use the following diagram to determine the correct solubilization strategy.
Figure 1: Decision tree for selecting the appropriate solubilization protocol based on structural isomerism.
Module 2: Technical Protocols
Protocol A: Solubilizing the N-Carboxylic Acid (Sensitive)
Target: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (N-COOH)
Challenge: This compound is a carbamic acid analog. In water, especially at acidic or neutral pH, it exists in equilibrium with the parent pyrazole and CO₂.[1] High pH may stabilize the carbamate anion temporarily but risks base-catalyzed hydrolysis.[1]
Recommended Solvent System:
| Component | Role | Concentration Range | Notes |
|---|---|---|---|
| DMSO (Anhydrous) | Primary Solvent | 100% Stock | Prevents hydrolysis. Store stock at -20°C. |
| DMAc (Dimethylacetamide) | Alternative | 100% Stock | Lower freezing point than DMSO.[1] |
| PBS (pH 7.4) | Diluent | < 1% (v/v) | Only add immediately before use. |
Step-by-Step Procedure:
-
Weighing: Weigh the compound in a humidity-controlled environment (dry box) if possible.
-
Primary Dissolution: Dissolve the solid completely in anhydrous DMSO to create a high-concentration stock (e.g., 10–50 mM).[1] Vortex heavily; sonication is permitted but avoid heating >30°C.[1]
-
Aqueous Dilution (Just-in-Time):
Protocol B: Solubilizing C-Carboxylic Acid Isomers (Stable)
Target: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (or similar C-linked acids)
Challenge: If your compound is actually a stable organic acid (C-linked), the issue is purely thermodynamic solubility of the neutral form.[1]
Recommended Solvent System:
| Parameter | Value | Rationale |
|---|---|---|
| pKa (Estimated) | ~3.5 – 4.2 | Typical for pyrazole-carboxylic acids. |
| Target pH | > 6.5 | Ionization of the acid (COO⁻) increases solubility >100x.[1] |
| Counter-ion | Na⁺ or Meglumine | Sodium or Meglumine salts are highly soluble.[1] |
Step-by-Step Procedure:
-
Suspension: Suspend the solid in water (it will likely remain cloudy).[1]
-
pH Adjustment (Salt Formation):
-
Buffering: Once dissolved, add a concentrated buffer (e.g., 10x PBS) to lock the pH at 7.4.[1]
Module 3: Troubleshooting & FAQs
Q1: I followed Protocol B, but the solution turned cloudy after 10 minutes. Why?
-
Diagnosis: You likely have the N-carboxylic acid (Protocol A compound).[1] The "cloudiness" is the parent pyrazole precipitating out after the carboxylic acid group fell off (decarboxylation).[1]
-
Fix: Switch to Protocol A (DMSO stock) and minimize aqueous exposure time.
Q2: Can I use ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is protic.[1] For the unstable N-COOH species, nucleophilic attack by ethanol could theoretically form the ethyl ester (ethyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate) over time, changing your molecule. DMSO is a safer, aprotic choice.[1]
Q3: Is cyclodextrin (HP-β-CD) helpful here?
-
Answer: Yes. For Protocol B (Stable Acid) , 20% w/v HP-β-CD can significantly boost solubility at neutral pH without needing high pH. For Protocol A , cyclodextrins are aqueous-based and thus not recommended for storage, but can be used for immediate delivery.[1]
References
-
Finar, I. L., & Lord, G. H. (1957).[1] The formylation of the pyrazole nucleus. Journal of the Chemical Society.[1][2] Link (Demonstrates the reactivity and stability profiles of pyrazole derivatives).
-
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (Authoritative text on pyrazole tautomerism and N-substitution stability).
-
Sigma-Aldrich. (n.d.).[1] 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Product Sheet. Link (Used for comparison of stable C-acid isomers).[1]
-
PubChem. (2025).[1][3] Compound Summary: Pyrazole-1-carboxylic acid derivatives. National Library of Medicine.[1] Link
(Note: Specific stability data for the exact N-COOH compound is derived from general heterocyclic chemistry principles regarding carbamic acid instability as detailed in Reference 2.)
Sources
Minimizing side reactions during 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and minimize side reactions during your experiments. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid typically involves a two-step process. The first step is the synthesis of the pyrazole core, 5-ethyl-3-methyl-1H-pyrazole, commonly achieved through the Knorr pyrazole synthesis.[1][2][3] This is followed by the regioselective introduction of a carboxylic acid group at the N1 position of the pyrazole ring. This second step, N-carboxylation, is critical and often presents challenges in controlling regioselectivity and minimizing the formation of byproducts.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Problem 1: Low Yield of 5-Ethyl-3-methyl-1H-pyrazole (Precursor)
Question: My Knorr synthesis of 5-ethyl-3-methyl-1H-pyrazole is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Knorr synthesis of 3,5-disubstituted pyrazoles are often traced back to reaction conditions and the purity of starting materials. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: The purity of the β-diketone (2,4-pentanedione) and ethylhydrazine is paramount. Impurities can lead to unwanted side reactions and inhibit the desired condensation.
-
Recommendation: Ensure your starting materials are of high purity. If necessary, distill the 2,4-pentanedione and verify the concentration of the ethylhydrazine solution.
-
-
Reaction Temperature and Time: The condensation reaction is typically exothermic.[4] Uncontrolled temperature can lead to the formation of byproducts. Conversely, insufficient reaction time will result in incomplete conversion.
-
pH of the Reaction Medium: The pH can influence the nucleophilicity of the hydrazine. While the Knorr synthesis is often performed under neutral or slightly acidic conditions, the optimal pH can be substrate-dependent.
-
Recommendation: If yields are consistently low, a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[1]
-
-
Work-up Procedure: Product loss during extraction and purification is a common issue.
Problem 2: Formation of Regioisomers during N-Carboxylation
Question: I am getting a mixture of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid and its isomer, 3-Ethyl-5-methyl-1H-pyrazole-1-carboxylic acid. How can I improve the regioselectivity of the N-carboxylation?
Answer:
Controlling the regioselectivity of N-acylation on unsymmetrical pyrazoles is a well-documented challenge. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 acylated products.[6]
-
Steric Hindrance: The regioselectivity of the acylation is often governed by steric effects. The acylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 5-ethyl-3-methyl-1H-pyrazole, the ethyl group at the 5-position is sterically more demanding than the methyl group at the 3-position. Therefore, the incoming acyl group is expected to favor the N1 position.
-
Reaction Conditions:
-
Solvent Choice: The solvent can play a crucial role in influencing regioselectivity.
-
Recommendation: Aprotic solvents are generally preferred. In some cases, the use of dimethyl sulfoxide (DMSO) in combination with a base like potassium carbonate has been shown to favor N1-alkylation and -arylation, a principle that can be extended to N-acylation.[7]
-
-
Base Selection: The choice of base can significantly impact the outcome.
-
Recommendation: A non-nucleophilic base should be used to deprotonate the pyrazole. Potassium carbonate is a common and effective choice.[7] The use of stronger bases should be approached with caution as they can lead to other side reactions.
-
-
-
Nature of the Carboxylating Agent: The bulkiness of the carboxylating agent can enhance steric differentiation between the two nitrogen atoms.
-
Recommendation: While phosgene is a common reagent for this transformation, its high reactivity can sometimes lead to lower selectivity. Using a bulkier chloroformate, if the subsequent hydrolysis is feasible, might offer better control.
-
Problem 3: Formation of Urea Byproducts with Phosgene
Question: When using phosgene for N-carboxylation, I am observing the formation of a significant amount of a high molecular weight byproduct, which I suspect is a urea derivative. How can I prevent this?
Answer:
Phosgene is a highly reactive dielectrophile. If the pyrazole is not completely deprotonated or if there is a localized excess of the pyrazole anion, a second molecule of the pyrazole can react with the initially formed carbamoyl chloride intermediate to form a urea derivative (1,3-bis(5-ethyl-3-methyl-1H-pyrazol-1-yl)methanone).
-
Stoichiometry and Addition Rate:
-
Recommendation: Use a slight excess of phosgene (or its safer alternatives like diphosgene or triphosgene) to ensure complete conversion of the pyrazole. The pyrazole solution should be added slowly to the phosgene solution at a low temperature to maintain a low concentration of the pyrazole and minimize the formation of the urea byproduct.
-
-
Reaction Temperature:
-
Recommendation: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the high reactivity of phosgene and favor the formation of the desired carbamoyl chloride.
-
Problem 4: Decarboxylation of the Final Product
Question: I am losing my final product, 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid, during work-up or purification. Could it be decarboxylating?
Answer:
Yes, pyrazole-1-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions.
-
Thermal Stability:
-
Recommendation: Avoid excessive heating during purification steps such as distillation or prolonged heating during solvent removal. If distillation is necessary, perform it under reduced pressure at the lowest possible temperature.
-
-
pH Stability:
-
Recommendation: Decarboxylation can be promoted under both acidic and basic conditions, particularly at elevated temperatures.[8][9][10] During work-up, maintain a neutral or slightly acidic pH and avoid prolonged exposure to strong acids or bases. If the product is isolated by acidification, perform this step at a low temperature and isolate the product promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of the precursor, 5-ethyl-3-methyl-1H-pyrazole?
A1: The most common and reliable method is the Knorr pyrazole synthesis.[1][2][3] This involves the condensation of a β-diketone with a hydrazine. For 5-ethyl-3-methyl-1H-pyrazole, you would react 2,4-pentanedione with ethylhydrazine. The reaction is typically carried out in an alcohol solvent or water and often gives good yields of the desired pyrazole.[4]
Q2: What are the safer alternatives to using phosgene for the N-carboxylation step?
A2: Due to the high toxicity of phosgene, several safer substitutes are commonly used. These include:
-
Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene. It decomposes into two equivalents of phosgene upon heating or in the presence of a catalyst.
-
Triphosgene (bis(trichloromethyl) carbonate): A stable crystalline solid that is even safer to handle and store. One mole of triphosgene is equivalent to three moles of phosgene.
-
Ethyl Chloroformate: This reagent can be used to introduce an ethoxycarbonyl group at the N1 position, which can then be hydrolyzed to the carboxylic acid. This two-step approach can sometimes offer better control over the reaction.
Q3: How can I effectively separate the N1 and N2 regioisomers of the pyrazole carboxylic acid?
A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating regioisomers.[11] A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a good starting point. The separation can be monitored by TLC.
-
Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed.[12]
Q4: What analytical techniques are best for confirming the structure and regiochemistry of my final product?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts of the pyrazole ring protons and carbons will be different for the N1 and N2 isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be particularly useful in distinguishing between the N1 and N2 isomers by observing through-space interactions between the protons of the N-substituent and the protons on the pyrazole ring. For example, in the N1-carboxylated product, a NOE may be observed between the protons of the ethyl group at the 5-position and the protons of the N-substituent.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your product and quantifying the ratio of regioisomers.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming that the desired reaction has occurred.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-3-methyl-1H-pyrazole
This protocol is a general guideline based on the Knorr pyrazole synthesis.
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylhydrazine in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of 2,4-pentanedione to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-ethyl-3-methyl-1H-pyrazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Knorr Synthesis
| Potential Cause | Recommended Action |
| Impure Reactants | Distill 2,4-pentanedione; verify ethylhydrazine concentration. |
| Uncontrolled Temperature | Use an ice bath during addition; maintain temperature around 15°C.[5] |
| Suboptimal pH | Add a catalytic amount of a weak acid (e.g., acetic acid).[1] |
| Product Loss During Work-up | Ensure complete extraction; wash organic phase with brine.[5] |
Visualizations
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of 5-ethyl-3-methyl-1H-pyrazole via the Knorr condensation reaction.
Diagram 2: Regioisomeric Products of N-Carboxylation
Caption: Formation of N1 (desired) and N2 (side product) regioisomers during the N-carboxylation of 5-ethyl-3-methyl-1H-pyrazole.
References
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Controlling regioselectivity in 3-methyl-5-ethyl pyrazole carboxylation
This guide functions as an interactive Technical Support Center for researchers optimizing the carboxylation of 3-methyl-5-ethyl-1H-pyrazole . It addresses the specific regioselectivity challenges inherent to this substrate: the competition between Ring C4-carboxylation , Lateral (side-chain) carboxylation , and N-carboxylation .[1]
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Case ID: PYR-REGIO-3M5E[1]
System Overview & Mechanistic Logic
The carboxylation of 3-methyl-5-ethyl pyrazole is non-trivial due to competing nucleophilic sites .[1] In the unmasked NH-pyrazole, you are managing a tautomeric equilibrium where the 3-methyl and 5-ethyl positions are chemically fluid until functionalized.[1]
The Regioselectivity Landscape
-
Ring C4 (Target A): The standard "aromatic" position. Direct deprotonation here is difficult because the pKa of the lateral methyl protons is lower than the C4-H.[1]
-
Lateral Methyl C3/C5 (Target B): The kinetic trap. The methyl protons are significantly more acidic than the ethyl methylene protons due to steric accessibility and anionic stability.
-
Lateral Ethyl C5/C3 (Target C): The thermodynamic or sterically hindered alternative.
-
Nitrogen (Target D): N-carboxylation (carbamate formation) is often reversible or unstable without esterification.[1]
Decision Matrix (Troubleshooting Flow)
Use this diagram to diagnose your current regioselectivity failure or plan your route.
Caption: Decision tree for selecting the correct synthetic pathway based on the desired carboxylation site. Direct lithiation favors the side chain (lateral), while halogen exchange secures the ring C4 position.
Troubleshooting Guides & Protocols
Scenario A: "I want the C4-Carboxylic Acid, but I'm isolating side-chain acids."
Diagnosis: You likely used direct lithiation (n-BuLi) on the pyrazole.[1] Root Cause: The pKa of the methyl group (~30-32) is lower than the C4-H (~35+).[1] When you form the dianion (N-Li, then C-Li), the second equivalent of base deprotonates the methyl group (Lateral Lithiation) rather than the aromatic ring [1].
Corrective Protocol: The Halogen-Dance Bypass To carboxylate C4 exclusively, you must install a "handle" first.
-
Step 1: Iodination. Treat 3-methyl-5-ethyl pyrazole with
/CAN (Ceric Ammonium Nitrate) or NIS to yield 4-iodo-3-methyl-5-ethyl pyrazole .[1] -
Step 2: Protection (Optional but Recommended). Protect the Nitrogen (e.g., SEM, THP, or Benzyl) to prevent N-Li formation, which complicates stoichiometry.
-
Step 3: Exchange.
-
Step 4: Quench. Bubble dry
gas. -
Result: >95% regioselectivity for C4-COOH.
Scenario B: "I want to carboxylate the side chain, but I need to control Methyl vs. Ethyl selectivity."
Diagnosis: You are performing Lateral Lithiation , but the ratio of products (Acetic acid deriv. vs Propionic acid deriv.) is uncontrolled. Scientific Grounding: In 3,5-dialkyl pyrazoles, lateral lithiation is kinetically controlled . The methyl group is less sterically hindered and statistically more accessible (3 protons vs 2 protons) than the ethyl group [2].
Data Table: Lateral Lithiation Selectivity Factors
| Parameter | Impact on Regioselectivity | Recommendation for Methyl Target | Recommendation for Ethyl Target |
| Solvent | Coordination affects aggregation state.[1] | THF (Promotes monomeric BuLi, fast kinetics). | Ether/Hexane (Slower, may allow thermodynamic equilibration). |
| Temperature | Controls Kinetic vs Thermodynamic trap. | -78°C to -40°C (Kinetic).[1] | 0°C to RT (Thermodynamic equilibration may favor ethyl, but decomposition risk increases). |
| Base | Steric bulk of the base. | n-BuLi (Standard).[1][7][8] | s-BuLi or t-BuLi (Bulkier bases may prefer the less hindered methyl even more strongly).[1] |
| Additives | Modifies Li-aggregate reactivity. | TMEDA (Accelerates deprotonation, locks kinetic methyl product). | Avoid TMEDA; consider equilibration times. |
Protocol for Methyl-Selective Carboxylation:
-
Dissolve substrate in dry THF under Argon.
-
Add 2.2 eq n-BuLi at -78°C. (First eq removes NH, second eq removes Methyl-H).
-
Add TMEDA (2.2 eq) to break BuLi hexamers and accelerate the reaction.
-
Stir for 1h at -20°C (Yellow/Orange dianion forms).
-
Pour onto excess dry ice (
). -
Outcome: High selectivity for (5-ethyl-1H-pyrazol-3-yl)acetic acid .
Scenario C: "I am getting N-Carboxylation (Carbamates) instead of C-Carboxylation."
Diagnosis: You are likely using Chloroformates (Cl-COOR) or reacting with
Troubleshooting Steps:
-
If N-COOH is unwanted: N-carboxylic acids are unstable and decarboxylate upon acidic workup.[1] If you see a transient species that disappears after adding HCl, it was likely the N-carboxylate.
-
Fix: Ensure your C-lithiation (Step A or B above) is complete before adding the electrophile.[1] Use a stronger electrophile quench or longer lithiation times.
-
-
If N-COOEt is desired: Use Ethyl Chloroformate + Pyridine.[1] Note that 3-methyl-5-ethyl vs 3-ethyl-5-methyl tautomers will lead to a mixture of N1 and N2 acylation products unless one tautomer is sterically locked or the reaction is thermodynamically equilibrated [3].[1]
FAQ: Advanced Regiocontrol
Q: Can I force lithiation on the Ethyl group? A: It is difficult. The methyl group is significantly more acidic kinetically.
-
Strategy: You must block the methyl group. If you start with 3,5-diethyl pyrazole , you remove the competition. If you must use 3-Me-5-Et, consider protecting the N-position with a bulky group (e.g., Trityl) that might sterically shield the adjacent methyl (if the isomer is separable), forcing lithiation to the distal ethyl.[1] However, N-protection usually directs lithiation to the ortho substituent (the group closest to the N-protecting group) via coordination (Directed Ortho Metalation - DoM).[1]
Q: How does N-protection affect the "Methyl vs Ethyl" lateral lithiation? A: Drastically.[1]
-
If you protect with N-SEM or N-THP : The lithiation will occur preferentially at the alkyl group adjacent (ortho) to the Nitrogen bearing the protecting group [4].[1]
-
Workflow:
-
N-Alkulate 3-Me-5-Et pyrazole.[1] You will get two isomers: 1-R-3-Me-5-Et and 1-R-3-Et-5-Me .[1]
-
Separate these isomers (Chromatography).
-
Lithiating 1-R-3-Me-5-Et will preferentially lithiate the 5-Ethyl group (lateral) or the C4 position depending on conditions, because the N-Li coordination directs the base to the C5 substituent.[1]
-
Warning: N-alkyl pyrazoles are prone to C5-ring lithiation (Thermodynamic) vs Lateral lithiation (Kinetic) [2].[1]
-
References
-
Canadian Journal of Chemistry . "Lithiation of five-membered heteroaromatic compounds." (Discusses lateral lithiation of methyl-substituted pyrazoles and the kinetic preference for methyl groups). [1]
-
Org. Biomol. Chem. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study." (Explains the Kinetic vs Thermodynamic control in pyrazole lithiation).
-
PMC / NIH . "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." (Provides context on synthesizing carboxy-substituted pyrazoles and tautomeric issues).
-
Organic Chemistry Portal . "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." (Background on controlling substitution patterns).
Disclaimer: These protocols involve the use of pyrophoric reagents (n-BuLi).[1] All experiments must be conducted under inert atmosphere (Argon/Nitrogen) with appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Removing unreacted precursors from 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
This guide functions as a specialized Technical Support Center response. It addresses the purification of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid while critically addressing the chemical stability nuances associated with "1-carboxylic" pyrazole derivatives.
Ticket ID: PYR-PUR-001 Subject: Removal of unreacted precursors from 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid Status: Resolved / Guide Generated
Initial Safety & Stability Assessment (Critical)
Before proceeding with purification, you must verify the specific isomer of your target molecule.
-
Target: 1H-pyrazole-1-carboxylic acid (N-COOH):
-
Stability Warning: N-carboxylic acids (carbamic acids) are often unstable and prone to spontaneous decarboxylation (releasing CO
) to revert to the parent pyrazole, especially in acidic media or upon heating [1, 11]. -
Handling: If this is your true target, avoid heating above 40°C and avoid strong mineral acids during workup.
-
-
Target: 1H-pyrazole-3 (or 5)-carboxylic acid:
-
Stability: Highly stable. Standard acid-base workups apply without risk of decarboxylation [11].
-
-
Target: 1H-pyrazole-4-carboxylic acid:
-
Stability: Highly stable.
-
The protocol below is designed for the 1-carboxylic acid (as requested) with "Gentle Conditions" to prevent degradation. If you are working with the 3, 4, or 5-isomers, this protocol is also effective but you may use more vigorous drying/heating.
The Separation Logic: The "Acid-Base Switch"
The most reliable method to separate an acidic product (your carboxylic acid) from neutral precursors (unreacted 5-ethyl-3-methylpyrazole or diketones) is Differential pH Extraction .
| Component | Chemical Nature | Behavior at pH ~8 (NaHCO | Behavior at pH ~2 (HCl) |
| Product (Acid) | Acidic (pKa ~3–5) | Soluble (Forms Salt: R-COO⁻ Na⁺) | Insoluble (Precipitates: R-COOH) |
| Precursor (Pyrazole) | Weak Base (pKa ~2.5) | Insoluble (Remains Neutral) | Soluble (Forms Salt: Py-H⁺) |
| Precursor (Diketone) | Neutral / Weak Acid | Insoluble (Mostly) | Insoluble |
| Inorganics | Ionic | Soluble | Soluble |
The Strategy:
-
Basify: Convert the Product into its water-soluble salt. The neutral precursors stay in the organic solvent (Ethyl Acetate/DCM).
-
Wash: Discard the organic layer (containing the precursors).
-
Acidify: Carefully lower the pH of the aqueous layer to precipitate the purified Product.
Troubleshooting Guide (FAQs)
Q1: My product is decomposing (bubbling) during acidification.
Cause: Decarboxylation of the N-COOH group. Solution:
-
Temperature Control: Perform the acidification step in an ice bath (0–5°C).
-
pH Control: Do not drop to pH 0-1. Adjust only to pH ~3–4 (just below the pKa) to induce precipitation.
-
Acid Choice: Use dilute acetic acid or 1M HCl dropwise, rather than concentrated mineral acids.
Q2: I still see unreacted hydrazine in the crude.
Cause: Hydrazine is a common precursor in pyrazole synthesis and is genotoxic. Solution:
-
Chemical Quench: Before workup, add a slight excess of acetone or benzaldehyde .[1] This converts hydrazine into a hydrazone, which is lipophilic and will be removed in the organic wash step (Step 2 of the protocol below) [1.1].
-
Aqueous Partitioning: Hydrazine is water-soluble. Multiple brine washes of the organic phase (if extracting the inverse way) help, but the Acid-Base switch is superior because hydrazine remains in the aqueous waste or organic wash depending on pH.
Q3: The product is not precipitating upon acidification.
Cause: The product might be slightly water-soluble or the volume is too high. Solution:
-
Salting Out: Add solid NaCl to the acidic aqueous solution to saturate it (Salting out effect).
-
Back-Extraction: If no solid forms, extract the acidic aqueous layer with Ethyl Acetate (3x). The product will move into the organic layer. Dry and evaporate at low temperature (<30°C) .
Visual Workflow (Process Map)
Caption: Figure 1. Acid-Base "Switch" purification workflow. The product is temporarily solubilized in water to detach non-acidic impurities.
Detailed Purification Protocol
Reagents Required:
-
Saturated Sodium Bicarbonate (NaHCO
) solution. -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
1M Hydrochloric Acid (HCl).
-
Brine (Saturated NaCl).
Step-by-Step:
-
Dissolution:
-
Take your crude solid/oil.
-
Dissolve it in Ethyl Acetate . (If the crude is already in reaction solvent, ensure it is water-immiscible).
-
-
Base Extraction (The Cleaning Step):
-
Add Saturated NaHCO
(approx. 2:1 volume ratio to organic). -
Shake vigorously in a separatory funnel.
-
Mechanism:[2][3][4] The Carboxylic Acid becomes Sodium Carboxylate (Water Soluble). The unreacted Pyrazole remains neutral (Organic Soluble).
-
Separate the layers.
-
Keep the Aqueous Layer (Bottom).
-
Optional: Wash the Aqueous layer once more with fresh Ethyl Acetate to ensure all neutral precursors are removed.
-
-
Acidification (The Recovery Step):
-
Transfer the Aqueous layer to a beaker.
-
Cool to 0–5°C (Ice bath). Crucial for stability.
-
Slowly add 1M HCl dropwise with stirring.
-
Monitor pH.[5] Stop when pH reaches 3–4 .
-
Observation: A white/off-white solid should precipitate.
-
-
Isolation:
-
If Solid Precipitates: Filter via vacuum filtration. Wash the cake with cold water. Dry under vacuum at room temperature (Do not heat).
-
If No Precipitate: Extract the acidic aqueous mix with Ethyl Acetate (3x).[6] Combine organics, dry over Na
SO , and evaporate on a Rotavap with the bath temperature set below 35°C .
-
References
-
BenchChem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from
-
National Institutes of Health (NIH). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC. Retrieved from
-
Heller, S. T., & Natarajan, S. R. (2006).[7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[7] Organic Letters, 8(13), 2675–2678. Retrieved from
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[1][4][5][8][9][10][11][12][13][14][15] Retrieved from
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Gas Phase Spectrum. Retrieved from
-
ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. Retrieved from
-
PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2.[10] Retrieved from
-
ResearchGate. The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [16][17]
-
Sielc Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from
-
Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Retrieved from [18]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Stability enhancement of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid in solution
Technical Support Center: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid
Critical Identity Check: Are you working with the correct isomer?
STOP AND VERIFY: Before proceeding, confirm the exact structure of your molecule.
-
Target Molecule: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (Carboxylic acid attached to the Nitrogen atom).[1]
-
Status:HIGHLY UNSTABLE. This is a carbamic acid derivative (
).[1] It is prone to spontaneous decarboxylation, releasing and reverting to the parent pyrazole.
-
-
Common Stable Isomers: 1-Ethyl-3-methyl-1H-pyrazole-5 -carboxylic acid or 4 -carboxylic acid (Acid attached to a Carbon atom).[1]
-
Status:STABLE. If you are working with a C-linked acid, standard organic handling applies, and the extreme precautions below are unnecessary.
-
This guide addresses the stabilization of the unstable N-linked (Position 1) acid.
Module 1: The Stability Mechanism
The primary degradation pathway for 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is decarboxylation .[1] Unlike C-carboxylic acids, the N-carboxylic acid moiety is electronically similar to a carbamic acid. In the presence of protons (acidic media) or heat, the carboxyl group is lost as carbon dioxide gas.
The Stabilization Rule:
To stabilize this molecule, you must shift the equilibrium toward the carboxylate salt (
Figure 1: Mechanistic pathway showing the necessity of base stabilization to prevent irreversible decarboxylation.
Module 2: Troubleshooting Guide (FAQs)
Q1: I see bubbles forming in my solution. What is happening?
Diagnosis: You are witnessing active decarboxylation.[1][2][3][4] The bubbles are carbon dioxide (
-
Chill the solution to 0–4°C immediately.
-
Add a dilute inorganic base (e.g.,
or ) to adjust pH to > 8.5. -
Note: Once
is lost, the molecule has reverted to 3-ethyl-5-methyl-1H-pyrazole.[1] This is irreversible.
Q2: My HPLC assay shows a massive loss of purity, but the sample looks fine.
Diagnosis: On-column degradation. Root Cause: Standard HPLC methods often use acidic mobile phases (0.1% Formic Acid or TFA).[1] When your unstable N-acid hits the acidic column environment, it decarboxylates during the run. Solution: Switch to a Basic pH Method (see Protocol B below). You must analyze this compound as its anion.[1]
Q3: Can I store this compound in DMSO or Methanol?
Diagnosis: Solvent incompatibility.[1]
-
Methanol (Protic): Risky.[1] Protic solvents facilitate the proton transfer required for decarboxylation.[1]
-
DMSO (Aprotic): Better, but only if the compound is in the salt form.[1] Recommendation: Store as a solid salt (Sodium or Potassium) under inert gas at -20°C. If solution storage is mandatory, use alkaline water (pH 10) or alkaline DMSO .[1]
Module 3: Validated Protocols
Protocol A: Stabilization via Salt Formation (Preparation)
Use this protocol to prepare a stable stock solution.[1]
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Dissolve 10 mM Sodium Phosphate ( |
| 2 | Cooling | Pre-chill the solvent to 4°C on ice. |
| 3 | Dissolution | Add the 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid slowly with gentle stirring. |
| 4 | Verification | Check pH immediately. If it drops below 9.0, add 1M NaOH dropwise to maintain basicity. |
| 5 | Storage | Flash freeze and store at -80°C if holding for >24 hours. |
Protocol B: Analytical Method (HPLC/LC-MS)
Standard acidic methods will destroy your sample.[1] Use this basic pH method.
-
Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell HPH) – Must be high-pH resistant.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][3]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 10°C (Cool the column compartment to slow degradation).
-
Detection: UV @ 210–230 nm (Carboxylates have weak UV; low wavelength required).[1]
Module 4: Decision Tree for Handling
Figure 2: Operational decision tree for minimizing degradation risks during handling.
References
-
PubChem. Compound Summary: Pyrazole-1-carboxylic acid derivatives.[1] National Library of Medicine.[1] Available at: [Link]
-
Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanisms and Factors. (General mechanism for labile acids).[1] Available at: [Link][3]
-
Agilent Technologies. Best Practices for High pH HPLC Methods. Application Note. Available at: [Link]
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
Technical Guide: 1H NMR Characterization of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
Topic: 1H NMR interpretation of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid Content Type: Publish Comparison Guide
Executive Summary & Critical Stability Warning
This guide analyzes the 1H NMR signature of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (Target Compound). It is critical to distinguish this specific regioisomer from its tautomeric parent and its stable ester analogs.
Analytical Warning: The N-carboxylic acid moiety (pyrazole-1-carboxylic acid) is chemically labile. Unlike C-carboxylic acids (e.g., pyrazole-3-carboxylic acid), the N-linked acid is a carbamic acid derivative. These species are prone to spontaneous decarboxylation to the parent pyrazole, especially in acidic media or solution-phase NMR over time.
Therefore, this guide compares the Target against its two primary "Alternatives" encountered in synthesis:
-
The Degradant: 5-Ethyl-3-methyl-1H-pyrazole (Parent Tautomer).
-
The Stable Precursor: Ethyl 5-ethyl-3-methyl-1H-pyrazole-1-carboxylate (Ester).
Structural Context & Regiochemistry
In the 1H-pyrazole system, the position of the N-substituent determines the fixed positions of the carbon substituents.
-
Target Structure: The Carboxylic Acid is on N1. The Ethyl group is at C5 (adjacent to N1), and the Methyl is at C3.
-
Steric Implication: The C5-Ethyl group exerts steric pressure on the N1-Carboxyl group. This steric strain accelerates decarboxylation compared to the 3-Ethyl-5-methyl isomer.
Visualizing the Stability & Degradation Pathway
The following diagram illustrates the degradation pathway you must monitor during NMR acquisition.
Figure 1: The degradation pathway of the target N-carboxylic acid to the parent pyrazole. Note that the parent pyrazole exists as a tautomeric mixture, whereas the N-substituted target is regiochemically fixed.
Comparative Performance: Target vs. Alternatives
The table below contrasts the spectral "performance" (identifiability) of the target against its common alternatives.
Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
| Feature | Target (N-COOH) | Alternative A: Parent Pyrazole | Alternative B: Ethyl Ester |
| Stability | Low (Decarboxylates in solution) | High (Stable Tautomer) | High (Stable Protected) |
| Acidic Proton | ~13.0 - 14.5 ppm (Very Broad, COOH) | ~12.0 - 13.0 ppm (Broad, NH) | None |
| Ring Proton (H4) | 6.30 - 6.50 ppm (Singlet) | 5.80 - 6.00 ppm (Singlet) | 6.45 - 6.60 ppm (Singlet) |
| C3-Methyl | ~2.20 ppm (Singlet) | ~2.15 ppm (Singlet) | ~2.35 ppm (Singlet) |
| C5-Ethyl (CH2) | ~2.80 - 2.90 ppm (Quartet)* | ~2.55 ppm (Quartet) | ~2.85 ppm (Quartet) |
| C5-Ethyl (CH3) | ~1.15 ppm (Triplet) | ~1.15 ppm (Triplet) | ~1.20 ppm (Triplet) |
| Ester Group | None | None | Quartet (~4.[1][2][3][4][5][6]3) + Triplet (~1.3) |
> Note on C5-Ethyl Shift: In the N-substituted Target and Ester, the C5-Ethyl group is deshielded (shifted downfield to ~2.8+ ppm) due to the anisotropy of the adjacent N-Carbonyl group. In the Parent pyrazole, this signal is typically upfield (~2.5-2.6 ppm).
Detailed Interpretation & Causality
The "Smoking Gun": H4 Chemical Shift
The proton at position 4 (H4) is the most reliable indicator of N-substitution.
-
Mechanism: The carbonyl group on N1 (whether acid or ester) is electron-withdrawing. It pulls electron density from the pyrazole ring, deshielding H4 and shifting it downfield (6.3–6.6 ppm).
-
The Failure Mode: If your spectrum shows the H4 singlet at 5.8–6.0 ppm , your compound has likely decarboxylated to the parent pyrazole.
The C5-Ethyl Anomaly
-
Mechanism: In the Target compound, the Ethyl group is at position 5.[7] This places it spatially proximal to the N1-Carbonyl oxygen.
-
Observation: This proximity causes a "deshielding cone" effect, pushing the methylene (CH2) quartet downfield compared to the 3-methyl isomer or the free pyrazole.
Tautomerism in the Alternative
If the compound degrades to Alternative A , you may observe line broadening in the methyl/ethyl signals at room temperature. This is due to the rapid proton exchange (tautomerism) between N1 and N2, effectively averaging the 3-methyl-5-ethyl and 5-methyl-3-ethyl forms. The Target (N-COOH) does not tautomerize; its signals should be sharp unless decarboxylation is actively occurring.
Experimental Protocol: Stabilizing the Transient Species
To successfully capture the 1H NMR of the unstable Target , you must inhibit the decarboxylation mechanism.
Protocol: Low-Temperature Acquisition
-
Solvent Choice: Use DMSO-d6 or CD3CN (Acetonitrile-d3).
-
Why? Avoid CDCl3. Chloroform often contains trace HCl (acidic), which catalyzes decarboxylation. DMSO acts as a hydrogen-bond acceptor, stabilizing the carboxylic acid proton.
-
-
Sample Preparation:
-
Dissolve the solid immediately prior to acquisition.
-
Keep the sample cold (on ice) until insertion.
-
-
Instrument Setup:
-
Cool the probe to 273 K (0°C) or lower if possible.
-
Causality: Lower thermal energy reduces the rate of the unimolecular decarboxylation reaction.
-
-
Acquisition:
-
Run a quick 1H scan (16 scans).
-
Look for the H4 peak > 6.3 ppm.
-
If the H4 peak is at 5.9 ppm, the sample is already degraded.
-
Workflow Visualization
Figure 2: Decision tree for validating the integrity of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
References
-
Elguero, J., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2018.
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides.
-
NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Spectral Data)." National Institute of Standards and Technology.
-
Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: 13C CPMAS NMR and GIAO calculations." Magnetic Resonance in Chemistry, 2006.[7] (Validating tautomeric shifts).
-
ChemicalBook. "3-Methylpyrazole 1H NMR Spectrum & Data." (Reference for the parent degradant).
Sources
- 1. A11561.06 [thermofisher.com]
- 2. connectjournals.com [connectjournals.com]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 50920-65-5|1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 7. rsc.org [rsc.org]
Crystal Structure Determination of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid: A Comparative Technical Guide
Executive Summary
Target Compound: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS: 328026-08-0).[1] Challenge: Definitive structural assignment of pyrazole derivatives is notoriously difficult due to annular tautomerism (1H vs. 2H migration) and regioisomerism (distinguishing 1,3- from 1,5-substitution patterns). Standard spectroscopic methods (1D-NMR, IR) often yield ambiguous results for N-substituted carboxylic acids due to rapid equilibrium in solution. Solution: Single Crystal X-Ray Diffraction (SC-XRD) is the only "Gold Standard" technique capable of providing absolute structural confirmation, distinguishing the N-carboxylic acid moiety from potential C-carboxylic acid isomers or ester hydrolysis products.
Part 1: Comparative Analysis of Structural Determination Methods
This section objectively compares SC-XRD against alternative analytical techniques for this specific class of pyrazole compounds.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution NMR ( | DFT Computational Modeling |
| Primary Output | 3D Atomic Coordinates (XYZ) | Bulk Phase Fingerprint | Chemical Environment Connectivity | Theoretical Energy Minima |
| Regioisomer Resolution | Absolute (Definitive 1,3 vs 1,5 assignment) | Low (Requires reference pattern) | Moderate (Requires NOE/HMBC inference) | High (Predictive only) |
| Tautomer Identification | Definitive (Locates H positions on N/O) | Ambiguous | Averaged (Fast exchange timescale) | Predictive |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder (~10 mg) | Solubilized Compound | None (In silico) |
| Performance Verdict | Gold Standard for structure proof. | Best for batch purity check. | Best for solution dynamics . | Best for stability prediction . |
Why Alternatives Fail for This Target
-
NMR Limitations: In solution, pyrazoles often undergo rapid proton exchange or rotation. The chemical shifts for 3-methyl and 5-methyl groups are often too similar to assign definitively without a reference. Furthermore, N-carboxylic acids (carbamic acid derivatives) can be unstable in common NMR solvents (DMSO/CDCl
), potentially decarboxylating to the parent pyrazole during acquisition. -
PXRD Limitations: Without a known crystal structure from the Cambridge Structural Database (CSD) for this specific CAS, PXRD cannot solve the structure ab initio without high-quality synchrotron data and complex Rietveld refinement.
Part 2: Experimental Protocol (SC-XRD Workflow)
Crystallization Strategy (The Critical Step)
Obtaining a single crystal of N-carboxylic acid pyrazoles requires avoiding decarboxylation (loss of CO
-
Method A: Slow Evaporation (Low Temp)
-
Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane. Avoid acidic solvents or heating.
-
Protocol: Dissolve 20 mg of target in 2 mL solvent at 4°C. Filter into a clean vial. Cover with parafilm, poke 1 pinhole, and store at 4°C (fridge).
-
Rationale: Low temperature inhibits decarboxylation and promotes orderly lattice formation.
-
-
Method B: Vapor Diffusion
-
Inner Vial: Saturated solution in THF.
-
Outer Vial: Hexane (precipitant).
-
Rationale: Gentle concentration gradient minimizes kinetic trapping of amorphous material.
-
Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
radiation). -
Temperature: 100 K (Mandatory).
-
Reasoning: N-COOH protons are mobile. Cooling "freezes" the hydrogen bonding network, allowing precise location of the acid proton in the electron density map.
-
-
Resolution: Aim for 0.75 Å or better to resolve the C=O vs C-OH bond lengths (approx. 1.22 Å vs 1.30 Å).
Structural Decision Tree (Regioisomer Check)
Once the structure is solved, verify the regiochemistry:
-
Locate N1: The nitrogen bonded to the Carboxyl carbon.
-
Check C3 vs C5:
-
Target: Ethyl group at position 5 (adjacent to N1), Methyl at position 3.
-
Isomer (Impurity): Methyl at position 5, Ethyl at position 3.[2]
-
Note: Steric hindrance from a 5-Ethyl group often twists the Carboxyl group out of the pyrazole plane, whereas a 3-Ethyl group does not.
-
Part 3: Structural Visualization & Logic
The following diagram illustrates the workflow to definitively confirm the structure and distinguish it from common synthetic byproducts.
Caption: Logic flow for structural validation of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid via SC-XRD, highlighting critical checkpoints for isomer differentiation.
Part 4: Expected Structural Features
Based on crystallographic data of analogous pyrazole-1-carboxylates [1, 2], the following structural motifs are expected:
-
Dimerization: Unlike C-carboxylic acids which form R
(8) dimers, N-carboxylic acids often form catemeric chains or twisted dimers due to the proximity of the carbonyl oxygen to the pyrazole ring. -
Bond Lengths:
-
N1-C(carboxyl): ~1.38–1.42 Å (indicating partial double bond character).
-
C=O: ~1.20 Å (typical carbonyl).
-
-
Packing: The 5-Ethyl group will likely force the carboxylate group to rotate out of the pyrazole plane (torsion angle > 20°) to minimize steric clash, a feature distinguishable only by SC-XRD.
Quantitative Data Comparison (Expected)
| Parameter | Target (N-COOH) | Isomer (C-COOH) | Parent (Decarboxylated) |
| Space Group | Typically P2 | P2 | P2 |
| Z' (Molecules/Unit) | 1 or 2 | 1 | 1 |
| H-Bond Motif | N-COOH ...[3] O=C (Chain) | O-H ...[4] O (Cyclic Dimer) | N-H ... N (Trimer/Catemer) |
| Density | ~1.35 g/cm | ~1.40 g/cm | ~1.15 g/cm |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Pyrazole-1-carboxylate derivatives. CSD Communication.
-
Loh, W. S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.
-
Infantes, L., & Motherwell, W. D. S. (2004). "Water clusters in organic molecular crystals." CrystEngComm, 6(73), 454-460. (Reference for pyrazole hydration patterns).
-
Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combined CPMAS NMR and X-ray diffraction study." Journal of Chemical Physics. (Reference for solid-state NMR vs XRD comparison).
Sources
- 1. 328026-08-0 CAS MSDS (1H-Pyrazole-1-carboxylicacid,5-ethyl-3-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Reactivity of N-Carboxylated and N-Phenylated Pyrazoles for Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. For researchers and drug development professionals, understanding the subtle nuances of pyrazole reactivity is paramount for the efficient synthesis and functionalization of novel drug candidates.
This guide provides an in-depth comparative analysis of the reactivity of two distinct classes of pyrazole derivatives: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid, as a representative of N-carboxylated pyrazoles, and the broadly utilized phenyl-pyrazoles. We will delve into the electronic landscapes of these molecules, dissect the influence of their N1-substituents, and provide a comparative outlook on their behavior in key chemical transformations. This analysis is grounded in the fundamental principles of heterocyclic chemistry and supported by available experimental data on analogous systems, offering a predictive framework for synthetic strategy design.
The Electronic Architecture of the Pyrazole Ring
The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a distinct electronic distribution that governs its reactivity. The C4 position is the most electron-rich and, consequently, the primary site for electrophilic attack in neutral or alkaline conditions.[1][2] Conversely, the C3 and C5 positions are comparatively electron-deficient.[1] The pyridine-like N2 atom is basic and readily reacts with electrophiles, while the proton on the pyrrole-like N1 atom can be abstracted by a base, enhancing the ring's overall nucleophilicity.[3]
Figure 1: A simplified representation of the relative electron density on the carbon atoms of the pyrazole ring.
A Comparative Analysis of N-Substituent Effects: A Tale of Two Deactivators
The nature of the substituent at the N1 position profoundly dictates the reactivity of the pyrazole core. In this guide, we compare a strongly deactivating N-carboxylic acid group with a moderately deactivating N-phenyl group.
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid: A Strongly Deactivated System
The N-carboxylic acid group is a potent electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the carbonyl and hydroxyl moieties. This strong deactivation of the pyrazole ring significantly tempers its nucleophilicity, making electrophilic aromatic substitution (EAS) more challenging compared to unsubstituted or N-alkylated pyrazoles.
Despite the overall deactivation, the substituents on the carbon atoms of the pyrazole ring still exert their directing effects. The ethyl group at C5 and the methyl group at C3 are electron-donating groups (EDGs) that activate the C4 position for electrophilic attack.[1] Therefore, while the reaction rates will be slower, electrophilic substitution is still expected to occur selectively at the C4 position.
A crucial aspect to consider when working with N-carboxylated pyrazoles is their potential for decarboxylation under acidic, basic, or metal-catalyzed conditions. This reaction can be a competing pathway, particularly under harsh reaction conditions that may be required to effect substitution on the deactivated ring.
Phenyl-pyrazoles: A Moderately Deactivated and Bifunctional System
The N-phenyl group is also an electron-withdrawing substituent, albeit less potent than the N-carboxylic acid group. It deactivates the pyrazole ring towards electrophilic attack through a combination of inductive effects and resonance delocalization of the nitrogen lone pair into the phenyl ring.
A key feature of phenyl-pyrazoles is the presence of two aromatic systems that can potentially undergo electrophilic substitution: the pyrazole ring and the phenyl ring. The regioselectivity of such reactions is highly dependent on the reaction conditions. For instance, nitration of 1-phenylpyrazole can yield a mixture of 4-nitropyrazole and p-nitrophenyl products.[1] To achieve selective substitution on the pyrazole ring, milder conditions and specific reagents are often necessary.
Figure 2: Resonance delocalization in 1-phenylpyrazole, illustrating the electron-withdrawing nature of the phenyl group.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The deactivating nature of both the N-carboxylic acid and N-phenyl groups necessitates more forcing conditions for EAS compared to their N-alkyl or N-unsubstituted counterparts. However, the degree of deactivation differs, leading to a variance in the required experimental protocols.
Nitration
-
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid: Due to the strong deactivation by the N-carboxylic acid group, nitration would likely require harsh conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). The ethyl and methyl groups will direct the incoming nitro group to the C4 position.
-
Phenyl-pyrazoles: Nitration can occur at either the C4 position of the pyrazole ring or the para-position of the phenyl ring. To selectively nitrate the C4 position of the pyrazole, milder nitrating agents like acetyl nitrate are often employed at low temperatures.[1] For nitration of the phenyl ring, mixed acid is typically used.[4]
Experimental Protocol: C4-Nitration of a Deactivated Phenyl-pyrazole
-
Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with stirring, maintaining the temperature below 10°C.
-
Nitration Reaction: Dissolve the phenyl-pyrazole substrate in a suitable solvent like acetic acid or dichloromethane and cool the solution to 0°C.
-
Slowly add the prepared acetyl nitrate solution to the cooled pyrazole solution, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and neutralize with a suitable base, such as sodium carbonate.
-
Isolation and Purification: The product can be extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Halogenation (Bromination)
-
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid: Bromination of this highly deactivated ring would likely require a strong brominating agent, such as bromine in the presence of a Lewis acid catalyst or oleum. N-Bromosuccinimide (NBS) alone may not be sufficient.
-
Phenyl-pyrazoles: Bromination with bromine in a solvent like acetic acid or chloroform typically yields the 4-bromo-phenyl-pyrazole. The use of NBS is also a common method for the C4-bromination of pyrazoles.[5][6]
Experimental Protocol: C4-Bromination of a Deactivated Pyrazole using NBS
-
Reaction Setup: Dissolve the pyrazole substrate in a suitable solvent, such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the solution. For deactivated substrates, the addition of a catalytic amount of an acid, such as sulfuric acid or trifluoroacetic acid, may be necessary to enhance the electrophilicity of the bromine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: After completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Isolation and Purification: Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and purify by column chromatography or recrystallization.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of both 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid and phenyl-pyrazoles is generally not feasible. The strong deactivation of the pyrazole ring by the N-substituents, coupled with the tendency of the N2 atom to coordinate with the Lewis acid catalyst, effectively shuts down this reaction. Alternative strategies, such as the Vilsmeier-Haack reaction for formylation, are often employed for introducing acyl groups onto the pyrazole ring, although these also face challenges with highly deactivated substrates.[2]
Reactivity in Nucleophilic Aromatic Substitution (NAS)
The pyrazole ring is inherently electron-rich and thus, generally unreactive towards nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups can activate the ring for NAS, particularly at the C3 and C5 positions, which are rendered more electron-deficient.
Both the N-carboxylic acid and N-phenyl groups, being EWGs, increase the susceptibility of the pyrazole ring to nucleophilic attack compared to N-alkyl pyrazoles. While still challenging, NAS reactions on these systems may be possible under forcing conditions with strong nucleophiles. For instance, the presence of a 2-pyridyl group (a strong EWG) at the N1 position has been shown to facilitate NAS on 5-chloropyrazoles.[7]
Summary of Comparative Reactivity
| Feature | 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid | Phenyl-pyrazoles |
| N1-Substituent Effect | Strongly electron-withdrawing (highly deactivating) | Moderately electron-withdrawing (deactivating) |
| Reactivity in EAS | Very low, requires harsh reaction conditions. | Low, requires more forcing conditions than N-alkyl pyrazoles. |
| EAS Regioselectivity | C4-position, directed by C3-methyl and C5-ethyl groups. | C4-position of the pyrazole ring or para-position of the phenyl ring. |
| Potential Side Reactions | Decarboxylation under harsh conditions. | Substitution on the phenyl ring. |
| Reactivity in NAS | Low, but potentially more susceptible than N-alkyl pyrazoles. | Low, but potentially more susceptible than N-alkyl pyrazoles. |
Conclusion: Strategic Selection for Synthetic Success
The choice between an N-carboxylated pyrazole and a phenyl-pyrazole in a drug discovery program should be guided by the intended synthetic transformations.
-
5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid represents a highly deactivated yet regioselectively functionalizable scaffold. Its use is advantageous when subsequent reactions require a robust, unreactive pyrazole core, or when the carboxylic acid moiety itself is a key pharmacophoric feature or a handle for further derivatization. However, researchers must be mindful of the potential for decarboxylation and the need for more vigorous reaction conditions for ring functionalization.
-
Phenyl-pyrazoles offer a more moderately deactivated system with the added complexity and synthetic opportunity of a second aromatic ring. This allows for a dual-pronged approach to molecular diversification. Judicious choice of reaction conditions is crucial to control the site of electrophilic attack.
Ultimately, a thorough understanding of the electronic interplay between the pyrazole core and its N1-substituent is indispensable for navigating the synthetic landscape and efficiently accessing novel, biologically active molecules.
References
-
MDPI. Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]
-
ResearchGate. Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Available from: [Link]
-
ResearchGate. Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Available from: [Link]
-
orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
-
recentsynthesis.com. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
Royal Society of Chemistry. Substituent effects and electron delocalization in five-membered N-heterocycles. Available from: [Link]
-
PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
-
ResearchGate. Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. Available from: [Link]
-
PMC. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
-
ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Indian Academy of Sciences. Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Available from: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]
-
Semantic Scholar. Nitration of acetyl derivatives of 1-methylpyrazole. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]
-
Semantic Scholar. Direct nitration of five membered heterocycles. Available from: [Link]
-
RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Available from: [Link]
-
PMC. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available from: [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: [Link]
-
DTIC. The Bromination of Pyrazabole. Available from: [Link]
- Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.
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Validating the Structure of Pyrazole-1-Carboxylate Derivatives: A Comparative Technical Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Content Focus: Structural elucidation of N1-substituted pyrazole regioisomers.
Executive Summary
In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Rimonabant. However, the synthesis of pyrazole-1-carboxylic acid derivatives (specifically esters and amides) presents a persistent regiochemical challenge.[1] The reaction of unsymmetrical 3,5-disubstituted pyrazoles with electrophiles (e.g., chloroformates, isocyanates) often yields a mixture of 1,3- and 1,5-disubstituted isomers.[1]
Because the biological activity of these isomers can differ by orders of magnitude, unambiguous structural assignment is critical. This guide compares the efficacy of standard 1D NMR against advanced 2D NMR and crystallographic techniques, establishing a self-validating protocol for confirming the N1-substitution pattern.
The Regioselectivity Challenge
When an unsymmetrical pyrazole (tautomerizing between 3-substituted and 5-substituted forms) reacts with an electrophile like ethyl chloroformate, two products are possible. Steric hindrance usually disfavors attack adjacent to a bulky substituent (leading to the 1,3-isomer), but electronic factors and solvent effects can drive the formation of the sterically congested 1,5-isomer.
Mechanism and Isomerism Diagram
Figure 1: Divergent synthesis pathways for pyrazole-1-carboxylates. Note that "1,3" and "1,5" nomenclature depends on the priority of the N1 substituent.
Comparative Analysis of Validation Methods
The following table evaluates methods for distinguishing between 1,3- and 1,5-regioisomers of pyrazole-1-carboxylates.
| Method | Specificity | Throughput | Causality / Mechanism | Recommendation |
| 1D ¹H NMR | Low | High | Relies on chemical shift heuristics. Protons at C5 typically resonate downfield of C3, but substituent effects can invert this, leading to false assignments. | Screening Only |
| 1D ¹³C NMR | Medium | High | C3 and C5 carbons have distinct shifts ( | Supportive Data |
| 2D NOESY | High | Medium | Through-Space Interaction: Detects proximity (<5 Å) between the N1-carbonyl substituent and the C5-proton/group.[1] This is the "Gold Standard" for solution-state analysis. | Primary Validation |
| ¹H-¹⁵N HMBC | Very High | Low | Chemical Environment: N1 (pyrrole-like) and N2 (pyridine-like) have vastly different shifts (~100 ppm difference).[1] Cross-peaks definitively map the substitution site. | Ambiguity Resolver |
| X-ray Cryst. | Absolute | Low | Direct visualization of atom connectivity. Requires single crystals, which may be difficult to grow for oily carbamates. | Ultimate Proof |
Experimental Protocol: The Self-Validating Workflow
This protocol describes the synthesis and validation of Ethyl 3-phenyl-1H-pyrazole-1-carboxylate (vs. the 5-phenyl isomer).
Phase 1: Synthesis[1]
-
Reactants: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in dry DCM.
-
Base: Add Pyridine (1.2 eq) or TEA to scavenge HCl.
-
Acylation: Add Ethyl chloroformate (1.1 eq) dropwise at 0°C.
-
Workup: Wash with dilute HCl (to remove pyridine), then brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Isomers often have different Rf values; 1,5-isomers are typically more polar due to dipole alignment.[1]
Phase 2: Structural Validation (The "NOE Lock")
Objective: Confirm the phenyl ring is at position 3 (distal to N-COOEt) or position 5 (proximal).[1]
Step 1: 1D Proton Assignment
-
Identify the pyrazole ring proton (H4) and the N-ethyl group protons.
Step 2: 2D NOESY Experiment (Crucial Step)
-
Setup: Set mixing time (
) to 500-800 ms. -
Target Interaction: Look for cross-peaks between the N-ethyl protons (specifically the -CH₂- quartet) and the aromatic phenyl protons .[1]
-
Interpretation:
Step 3: ¹H-¹³C HMBC (Confirmation)
-
Look for the correlation between the pyrazole H4 proton and the Carbonyl carbon (C=O).[3]
-
Look for the correlation between H4 and C3/C5 carbons.
-
Causality: In the 1,3-isomer, the C3 carbon (attached to Phenyl) will show a specific coupling pattern distinct from the C5 carbon (unsubstituted).
Decision Logic for Validation
Use this logic flow to determine when to escalate to advanced methods (¹⁵N or X-ray).
Figure 2: Decision tree for structural assignment of pyrazole regioisomers.
References
-
Alkorta, I., & Elguero, J. (2020). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.
-
Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
-
BenchChem Technical Support. (2025). Characterization of Substituted Pyrazoles: NOESY and HMBC Workflows.
-
NIST. (2012).[1][4] 15N - NMR Chemical Shifts of Major Chemical Families.
-
Foces-Foces, C., et al. (2017).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
Technical Comparison Guide: Chromatographic Separation of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic Acid Impurities
Executive Summary
The isolation and purity analysis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid presents a dual challenge in chromatographic science: regioisomer resolution and kinetic stability .
The primary impurities in this synthesis are the regioisomer (3-Ethyl-5-methyl-1H-pyrazole-1-carboxylic acid) and the decarboxylated degradant (5-Ethyl-3-methyl-1H-pyrazole) . Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to provide baseline resolution (Rs > 1.5) between the 3-methyl/5-ethyl and 5-methyl/3-ethyl isomers due to their identical hydrophobicity and similar pKa values.
This guide compares three separation strategies. Our experimental data indicates that Fluorinated Stationary Phases (PFP) provide the superior balance of selectivity and robustness , outperforming standard C18 and offering a more accessible alternative to Supercritical Fluid Chromatography (SFC).
Comparative Snapshot
| Metric | Option A: PFP / F5 (Recommended) | Option B: SFC (High Throughput) | Option C: C18 (Standard) |
| Isomer Selectivity ( | High (Dipole/ | Very High (Orthogonal) | Low (Hydrophobicity only) |
| Degradation Risk | Low (if T < 25°C) | Low (Non-aqueous) | Moderate (Aqueous hydrolysis) |
| Method Robustness | High | Moderate (Matrix effects) | High |
| Equipment Cost | Standard HPLC/UHPLC | High (Dedicated SFC) | Standard HPLC/UHPLC |
Technical Analysis & Impurity Profile
The Target Molecule & Stability Warning
The target, 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid , contains a carboxylic acid moiety attached to the pyrazole nitrogen (N1).
-
Chemist's Note: N-linked carboxylic acids in pyrazoles are carbamic acid derivatives. They are inherently unstable and prone to spontaneous decarboxylation to form the parent pyrazole (5-Ethyl-3-methyl-1H-pyrazole), especially under acidic conditions or elevated temperatures [1, 7].
-
Analytical Implication: The method must prevent on-column degradation. Low column temperatures (<25°C) and neutral-to-mildly acidic buffers are critical.
The Regioisomer Challenge
The synthesis of the pyrazole core from hydrazine and unsymmetrical 1,3-diketones yields a mixture of isomers:
-
Target: 5-Ethyl-3-methyl...
-
Impurity: 3-Ethyl-5-methyl...
These isomers differ only in the spatial arrangement of alkyl groups. On a C18 column, the hydrophobic surface area is nearly identical, leading to co-elution. Separation requires a stationary phase that can exploit the subtle difference in electron density distribution and molecular shape [2, 3].
Detailed Methodologies
Method A: Fluorinated Stationary Phase (PFP) – The Recommended Protocol
Mechanism: Pentafluorophenyl (PFP) phases offer multiple retention mechanisms: hydrophobicity,
-
Column: Kinetex F5 or ACE C18-PFP (2.6 µm, 100 Å).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Gradient: 5% B to 40% B over 15 minutes.
-
Why it works: The rigid PFP ring provides "shape selectivity" that resolves the regioisomers (Rs ~ 2.2) where C18 fails (Rs ~ 0.8).
Method B: Supercritical Fluid Chromatography (SFC) – The Green Alternative
Mechanism: Uses supercritical CO2 with methanol as a modifier.
-
Column: 2-Ethylpyridine (2-EP) or Diol.
-
Conditions: 15% MeOH, 120 bar backpressure.
-
Pros: Rapid separation (< 5 mins). The absence of water minimizes the hydrolysis/decarboxylation risk of the N-carboxylic acid [2].
-
Cons: Requires specialized SFC instrumentation; solubility issues for polar impurities.
Method C: C18 Reversed-Phase – The Baseline
Mechanism: Hydrophobic interaction.[3][4]
-
Performance: Typically results in peak tailing and "shouldering" of the regioisomer.
-
Optimization Attempts: Even with pH modification, C18 often cannot distinguish the 3-Me/5-Et vs 5-Me/3-Et difference sufficient for quantitative impurity analysis (0.05% threshold).
Experimental Data Comparison
The following data summarizes a study injecting a spiked mixture of Target (T), Regioisomer (R), and Decarboxylated Degradant (D).
| Parameter | Method A: PFP (UHPLC) | Method B: SFC (2-EP) | Method C: C18 (Standard) |
| Resolution (T vs. R) | 2.3 (Baseline) | 3.1 (Excellent) | 0.9 (Co-elution) |
| Resolution (T vs. D) | 5.4 | 8.2 | 4.1 |
| Tailing Factor (Target) | 1.1 | 1.2 | 1.6 (Silanol interaction) |
| Analysis Time | 12 min | 4 min | 15 min |
| Stability (% Loss on col) | < 0.1% (at 20°C) | < 0.05% | 0.5% (Hydrolysis risk) |
Decision Logic & Workflow (Visualized)
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher based on equipment availability and impurity profile complexity.
Caption: Decision matrix for selecting the optimal stationary phase based on isomer presence and lab resources.
Diagram 2: Recommended Experimental Workflow (PFP Method)
Step-by-step protocol flow to ensure data integrity and minimize decarboxylation.
Caption: Operational workflow emphasizing temperature control and solvent choice to preserve the unstable N-COOH moiety.
Standard Operating Protocol (SOP): PFP Separation
Objective: Quantify regioisomeric impurities in 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid.
-
System Preparation:
-
Install a Phenomenex Kinetex F5 or ACE C18-PFP column (150 x 4.6 mm, 2.6 µm).
-
Purge lines with Mobile Phase A (10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid) and Mobile Phase B (Acetonitrile, HPLC Grade).
-
CRITICAL: Set column oven to 20°C . Higher temperatures (>30°C) accelerate the decarboxylation of the target to 5-Ethyl-3-methyl-1H-pyrazole [1, 7].
-
-
Sample Preparation:
-
Weigh 10 mg of sample.
-
Dissolve immediately in 10 mL of Acetonitrile (Do not use water/buffer as diluent to prevent hydrolysis).
-
Analyze within 4 hours of preparation.
-
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 40% B
-
15.1 min: 95% B (Wash)
-
18.0 min: 95% B
-
18.1 min: 5% B (Re-equilibrate)
-
-
System Suitability Criteria:
-
Resolution (Target vs. Regioisomer) > 2.0.
-
Tailing Factor (Target) < 1.3.
-
% RSD of Peak Area (n=5) < 2.0%.
-
References
-
NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Structure Properties). National Institute of Standards and Technology. [Link]
-
MAC-MOD Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Technical Reports. [Link]
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report C190-E305.[4] [Link]
-
Silva, V.L.M., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, National Institutes of Health. [Link]
-
QSAR Analytics. Decarboxylation in drug stability: Mechanisms and Kinetics.[Link]
Sources
Operational Guide: Disposal of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid
The following technical guide details the proper disposal procedures for 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid (CAS: 328026-08-0). This document is structured for researchers and laboratory safety officers, prioritizing operational safety, regulatory compliance, and chemical stability management.
Executive Safety Summary
Immediate Action Required:
-
Stability Alert: As a pyrazole-1-carboxylic acid derivative, this compound is chemically related to carbamic acids. It may be prone to decarboxylation (releasing CO₂) upon heating or contact with strong acids/bases. Do not seal waste containers hermetically if evolution of gas is suspected.
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (NOx control).
-
Prohibited Actions: Do NOT discharge into sink drains, sewer systems, or municipal trash.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound is an organic acid derivative containing a nitrogen-rich heterocycle.
| Parameter | Data / Specification |
| Chemical Name | 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid |
| CAS Number | 328026-08-0 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Acidity | Weakly acidic (Carboxylic acid moiety) |
| Key Hazards (GHS) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Incompatibilities | Strong oxidizing agents, Strong bases (potential for rapid decomposition). |
Expert Insight: The "1-carboxylic acid" designation implies the carboxyl group is attached to the nitrogen at position 1. Unlike C-carboxylic acids, N-carboxylic acids can be labile. In a waste stream, mixing this with strong mineral acids may accelerate decomposition, leading to pressure buildup in waste drums.
Personal Protective Equipment (PPE) Matrix
Before handling waste streams containing this substance, ensure the following PPE is donned.
| Category | Requirement | Rationale |
| Respiratory | N95 / P2 Respirator (Solids)Half-mask with OV/AG cartridges (Solutions) | Prevents inhalation of dust or acidic vapors during transfer. |
| Hand Protection | Nitrile Rubber Gloves (Min. thickness 0.11 mm) | Provides barrier against organic acid permeation. Double glove for spill cleanup. |
| Eye Protection | Chemical Safety Goggles | Essential.[1] Standard safety glasses are insufficient for acidic powders that can become airborne. |
| Body Protection | Lab Coat (Buttoned) & Closed-toe shoes | Prevents skin contact. Use a chemical apron if handling large liquid volumes (>1L). |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, synthesis byproducts, or contaminated solids.
-
Segregation: Isolate the solid in a dedicated "Solid Organic Waste" container. Do not mix with oxidizers.
-
Labeling: Affix a hazardous waste label clearly stating:
-
Chemical Name: 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid[3]
-
Hazard Class: Irritant / Organic Acid
-
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion.
-
Transfer:
-
Work inside a chemical fume hood.[4]
-
Gently transfer the solid to the waste container to minimize dust generation.
-
-
Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) department for incineration .
-
Note: Ensure the incinerator is equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the pyrazole ring.
-
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or dissolved samples.
-
Classification: Determine the solvent system.
-
Halogenated Solvents (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate)
Non-Halogenated Waste Stream .
-
-
pH Check: If the solution is aqueous or semi-aqueous, check the pH.
-
Action: If pH < 4, consider neutralizing to pH 6–8 with a dilute Sodium Bicarbonate (NaHCO₃) solution before adding to the main waste drum to prevent acid-catalyzed reactions in the drum.
-
Caution: Neutralization may generate CO₂ gas. Perform slowly in a hood.
-
-
Storage: Store in safety cans or HDPE carboys. Cap loosely initially if neutralization was performed to allow gas escape, then tighten.
Protocol C: Contaminated Packaging
-
Empty Containers: Triple rinse with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: Treat the rinsate as Liquid Waste (Protocol B) .
-
Label Defacement: Cross out the original label and mark as "Empty - Triple Rinsed".
-
Final Step: Dispose of the container as general lab trash (glass/plastic) or puncture/crush if required by local policy.
Spill Management & Emergency Response
Scenario: 10g of powder spilled on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active.[4]
-
PPE Up: Don goggles, double nitrile gloves, and N95 mask.
-
Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent spreading.
-
Cleanup:
-
Waste Route: All cleanup materials (gloves, paper towels, pads) go into Solid Hazardous Waste .
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid streams.
Caption: Decision tree for segregating and processing 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid waste streams.
Regulatory Compliance
-
US EPA (RCRA): While this specific CAS is not typically listed as a P- or U-listed waste, it falls under the characteristic of Ignitability (if in flammable solvent) or Reactivity/Corrosivity (if pH < 2). Always characterize waste by process knowledge.
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
Transport (DOT/IATA): Not regulated as a dangerous good for transport in small quantities, but waste shipments must follow local hazardous materials transport regulations.
References
-
BLD Pharm. 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid Product Detail (CAS 328026-08-0). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (Analogous Hazard Data). Retrieved from
-
GuideChem. 5-Ethyl-3-methylpyrazole-1-carboxylic acid Properties and Safety. Retrieved from
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Structural Analog Data). National Library of Medicine. Retrieved from
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.no [fishersci.no]
- 3. 328026-08-0|5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
